Hesperidin dihydrochalcone
Description
Contextualization of Hesperidin (B1673128) Dihydrochalcone (B1670589) within Citrus Flavonoid Derivatives
Hesperidin dihydrochalcone is a semi-synthetic flavonoid derived from hesperidin, a flavanone (B1672756) glycoside abundantly found in citrus fruits like sweet oranges and lemons. smolecule.comscielo.br Hesperidin itself is largely tasteless. karger.com However, through a chemical process involving alkaline treatment followed by catalytic hydrogenation, hesperidin is converted into the intensely sweet this compound. smolecule.comchemicalbook.com This transformation places this compound within a group of citrus flavonoid derivatives that have been modified to alter their sensory properties.
Another prominent dihydrochalcone derived from citrus is neohesperidin (B1678168) dihydrochalcone (NHDC), which is synthesized from the bitter compound neohesperidin, found in bitter oranges. wikipedia.orgatamanchemicals.com While both this compound and neothis compound are valued for their sweetness, they originate from different precursor molecules naturally present in various citrus species. karger.comnih.gov The study of these compounds is often linked to efforts to utilize the rich source of flavonoids available as by-products of the citrus industry. scielo.br
Historical Perspectives on Dihydrochalcone Research Paradigms
The investigation into dihydrochalcones as sweeteners began in the 1960s with a research program by the United States Department of Agriculture (USDA) aimed at finding ways to minimize the bitterness of citrus juices. wikipedia.orgscribd.com This research led to the discovery that certain bitter flavanone glycosides could be converted into intensely sweet dihydrochalcones. karger.comwikipedia.org A key patent was issued to the USDA in 1963 for this discovery. scribd.com
Initially, the focus was on structure-activity relationships, seeking to understand how the chemical structure of these compounds correlated with their taste. karger.com It was recognized early on that the sugar moiety was not the sole determinant of sweetness, as the aglycone hesperetin (B1673127) dihydrochalcone was also found to be sweet. karger.com Over the years, research has expanded to include the synthesis of numerous derivatives to improve properties like solubility and taste profile. karger.comacs.org More recently, research paradigms have shifted to include the exploration of the broader pharmacological potential of dihydrochalcones, investigating their antioxidant, anti-inflammatory, and other health-promoting properties. nih.govresearchgate.netnih.gov
Structure
2D Structure
Properties
IUPAC Name |
1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O15/c1-11-21(33)23(35)25(37)27(41-11)40-10-19-22(34)24(36)26(38)28(43-19)42-13-8-16(31)20(17(32)9-13)14(29)5-3-12-4-6-18(39-2)15(30)7-12/h4,6-9,11,19,21-28,30-38H,3,5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZYBHOBTOBLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Biosynthesis of Hesperidin Dihydrochalcone and Its Derivatives
Chemoenzymatic Synthesis Pathways
The chemoenzymatic synthesis of hesperidin (B1673128) dihydrochalcone (B1670589) and its derivatives is a multi-step process that capitalizes on the reactivity of the hesperidin molecule. This approach allows for targeted modifications to produce compounds with specific properties.
Hydrogenation of Hesperidin and Related Chalcones
A key step in the synthesis is the hydrogenation of hesperidin or its corresponding chalcone (B49325). This process involves the saturation of a carbon-carbon double bond, leading to the formation of the dihydrochalcone structure. smolecule.com
The initial step in the synthesis involves the conversion of hesperidin, a flavanone (B1672756), into its chalcone form. This transformation is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction. frontiersin.orgnih.gov In this reaction, an alkaline environment, often created using aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), facilitates the opening of the flavanone ring to form the open-chain chalcone structure. google.comgoogle.comresearchgate.net The concentration of the alkali solution, commonly in the range of 10-25%, and room temperature conditions are typical for this conversion. google.com
Following the formation of the hesperidin chalcone, the next step is its conversion to hesperidin dihydrochalcone through reductive hydrogenation. google.comresearchgate.net This reaction targets the α,β-unsaturated carbonyl system of the chalcone. ekb.eg
Commonly employed catalysts for this hydrogenation include palladium on carbon (Pd/C) and Raney nickel. google.commasterorganicchemistry.com These heterogeneous catalysts are effective in facilitating the addition of hydrogen across the double bond of the chalcone. masterorganicchemistry.com The reaction is typically carried out by bubbling hydrogen gas through the solution containing the chalcone and the catalyst. google.com In some procedures, the hydrogenation is performed under pressure, for instance at 1.5 MPa, and at temperatures ranging from 30 to 90 °C, leading to high yields of this compound. google.com
Table 1: Catalysts and Conditions for Reductive Hydrogenation
| Catalyst | Conditions | Reference |
|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen gas, often at atmospheric pressure. | google.commasterorganicchemistry.com |
| Raney Nickel | Often used in alkaline solutions (e.g., 5-10% NaOH or KOH) at temperatures around 40-45°C. | google.comvulcanchem.com |
Hydrolytic Conversion of Glycosidic Moieties
Further modifications of this compound can be achieved by targeting its glycosidic portion, which consists of a rutinose moiety (a disaccharide of rhamnose and glucose).
A significant derivative, hesperetin (B1673127) dihydrochalcone glucoside (HDG), is produced by selectively cleaving the rhamnose sugar from the rutinose group of this compound. google.comkarger.com This enzymatic hydrolysis can be catalyzed by enzymes like naringinase (B1166350) or a specific α-L-rhamnosidase. nih.govresearchgate.net The enzymatic reaction is typically carried out in a buffered solution to maintain an optimal pH, for instance, between 5.0 and 8.0, and at temperatures conducive to enzyme activity, such as 30–40°C. This process yields HDG, leaving the glucoside moiety attached to the hesperetin dihydrochalcone backbone. google.com
Alternatively, the cleavage of the rhamnose unit can be achieved through acid-catalyzed hydrolysis. google.comntis.gov This method involves refluxing the this compound intermediate in a dilute acid solution. ntis.gov For example, using dilute hydrochloric acid (HCl) at a normality of more than 0.01 but less than 1 and boiling the solution under reflux can effectively remove the rhamnose portion. google.com Research has also explored the use of dilute sulfuric acid at elevated temperatures (120°C and above) to increase the rate of hydrolysis, which is otherwise hindered by the low solubility of hesperidin in water. usda.govnih.govresearchgate.net Partial hydrolysis at 140°C has been utilized for the preparation of hesperetin-7-glucoside, a precursor for dihydrochalcone sweeteners. nih.gov
Enzyme-Mediated Hydrolysis
Enzymatic hydrolysis is a critical step in the synthesis and modification of this compound and its derivatives. This biocatalytic approach offers high specificity under mild conditions, which is often preferable to harsh chemical methods. frontiersin.org The primary goal of hydrolysis in this context is often the selective removal of sugar moieties.
The enzyme complex naringinase, which contains both α-L-rhamnosidase and β-D-glucosidase activities, is frequently used to hydrolyze flavonoid glycosides. frontiersin.org Specifically, α-L-rhamnosidase can be employed to hydrolyze this compound to produce hesperetin dihydrochalcone glucoside, a valuable sweetener precursor. The enzymatic process can be optimized for industrial application through immobilization. For instance, α-L-rhamnosidase immobilized on magnetic nanoparticles has been shown to effectively catalyze the hydrolysis of this compound with high conversion rates.
In a related process, hesperidin is first hydrolyzed to hesperetin-7-O-glucoside (HMG), which then serves as a precursor for sweeteners like neohesperidin (B1678168) dihydrochalcone. frontiersin.org The enzymatic method avoids issues associated with chemical hydrolysis, such as over-hydrolysis and environmental pollution. frontiersin.org The first step in the transformation of neothis compound by human intestinal microbiota is its deglucosylation to hesperetin dihydrochalcone 4′-β-D-glucoside and subsequently to the aglycone hesperetin dihydrochalcone. nih.gov
One-Pot Synthesis Methodologies
Sequential Hydrogenation in Alkaline Environment and Hydrolysis in Acidic Environment
A prominent one-pot synthesis method for producing dihydrochalcones from hesperidin involves a sequential two-step process within a single vessel. google.com
First, the starting material, hesperidin, is subjected to catalytic hydrogenation in an alkaline medium . Hesperidin is dissolved in an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). google.comresearchgate.net A catalyst, typically a noble metal such as palladium black or Raney nickel, is added to the mixture. vulcanchem.comresearchgate.net The reaction proceeds under hydrogen gas (H₂) at atmospheric pressure and room temperature, or with gentle heating, leading to the reduction of the C=C double bond of the chalcone intermediate (formed in situ in the alkaline solution) to yield this compound. google.comresearchgate.netgoogle.com
Second, the reaction mixture containing the newly formed this compound undergoes acid-catalyzed hydrolysis . The alkaline solution is neutralized, and the pH is adjusted to an acidic range (typically pH 2-4) by adding an acid like hydrochloric acid (HCl). google.comvulcanchem.com Under these acidic conditions, the glycosidic bond linking the rutinose sugar to the aglycone is cleaved, yielding the final product, hesperetin dihydrochalcone. google.comvulcanchem.com The crude product can then be purified by recrystallization from a solvent such as ethanol (B145695) to achieve high purity. google.comvulcanchem.com
Table 1: Parameters for One-Pot Synthesis of Hesperetin Dihydrochalcone
| Parameter | Description | Source(s) |
| Starting Material | Hesperidin | google.com |
| Alkaline Solution | 5–10% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | vulcanchem.comresearchgate.net |
| Catalyst | Raney Nickel or Palladium Black | vulcanchem.comresearchgate.net |
| Hydrogenation Conditions | H₂ gas, Room Temperature to 45°C, Atmospheric Pressure | vulcanchem.comresearchgate.net |
| Intermediate | This compound | google.com |
| Acid for Hydrolysis | Hydrochloric Acid (HCl) | vulcanchem.com |
| Final pH for Hydrolysis | 2–4 | vulcanchem.com |
| Purification Solvent | 45–55% (v/v) Ethanol | vulcanchem.com |
Chemical Modification for Functional Derivatization
Chemical modification of this compound and its aglycone, hesperetin dihydrochalcone, is a key strategy for creating derivatives with improved functional properties, such as enhanced water solubility and modified taste profiles. google.comkarger.com These modifications often target the hydroxyl groups on the aromatic rings of the dihydrochalcone structure.
Synthesis of 4'-O-Carboxyalkyl and 4'-O-Sulfoalkyl Derivatives
To improve the physicochemical properties of dihydrochalcone sweeteners, particularly their water solubility, derivatives bearing simple charged moieties have been synthesized. Research has led to the development of hesperetin dihydrochalcone derivatives with 4'-O-carboxyalkyl and 4'-O-sulfoalkyl substituents. google.comkarger.com These nonglycosidic dihydrochalcones have been found to be intensely sweet and possess excellent water solubility, making them attractive candidates for use as food additives. google.com The synthesis involves the regioselective alkylation of the flavanone hesperetin, followed by direct alkaline hydrogenation to yield the target dihydrochalcone derivative. google.com These simple analogs are notable for taste properties that compare favorably with the well-known sweetener neothis compound. google.com
Strategies for Enhanced Bioactivity
Strategies to enhance the bioactivity of this compound often focus on improving its bioavailability and intrinsic pharmacological effects, such as antioxidant and anti-inflammatory activities. mdpi.comresearchgate.net
One primary approach is the chemical derivatization discussed previously. The synthesis of 4'-O-carboxyalkyl and 4'-O-sulfoalkyl derivatives not only improves solubility but can also influence how the molecule interacts with biological systems. google.comkarger.com Improved solubility can lead to better absorption and bioavailability. nih.gov
Another strategy involves the removal of sugar moieties. The conversion of glycosides like hesperidin to their aglycone forms (e.g., hesperetin) or simpler glycosides can enhance their functional effects. mdpi.com While this compound itself is a target, the broader family of related dihydrochalcones, such as neothis compound (NHDC), is known to possess bioactivities, including antioxidant and neuroprotective effects. oup.com The development of novel synthesis routes, including biocatalytic and microbial methods, provides access to a wider range of derivatives that can be screened for enhanced or novel biological activities. nih.govnih.gov
Biosynthetic Considerations and Biotransformation Approaches
Biosynthesis and biotransformation offer powerful and sustainable alternatives to purely chemical synthesis routes for producing this compound derivatives, most notably neothis compound (NHDC). These approaches leverage the specificity of enzymes and whole-cell systems to perform complex molecular conversions. nih.gov
A key biotransformation pathway has been developed to convert the tasteless flavonoid hesperidin, which is abundantly available from orange peels, into the valuable sweetener precursor neohesperidin. nih.govsigmaaldrich.com This multi-step process involves:
Extraction and Hydrolysis : Hesperidin is first extracted from citrus processing waste and then hydrolyzed, either by acid or enzymes, to yield its aglycone, hesperetin, and a related compound, hesperetin-7-O-glucoside. nih.govgoogle.com
Biotransformation : The hydrolysis products are then converted into neohesperidin. This crucial step is achieved using metabolically engineered plant cell cultures (e.g., from tobacco or carrot) or microorganisms that express a specific recombinant enzyme, flavanone-7-O-glucoside-2-O-rhamnosyltransferase. nih.govresearchgate.net This enzyme selectively adds a rhamnose sugar molecule at the correct position to form neohesperidin. nih.gov
Chemical Conversion : The resulting neohesperidin is then converted into neothis compound (NHDC) through a chemical step involving alkaline hydrogenation. google.comresearchgate.net
More recently, research has focused on greener and more integrated biocatalytic systems. A novel yeast-mediated hydrogenation process has been developed for the synthesis of NHDC, achieving high yields. nih.gov This can be combined with a whole-cell catalytic hydrolysis step using microorganisms like Aspergillus niger to create a one-pot, two-step biosynthetic platform, offering a safe and flexible method for producing high-value compounds from citrus waste. nih.gov
Microbial-Driven Synthesis and Hydrolysis
Recent research has highlighted the potential of microbial systems for both the synthesis and subsequent hydrolysis of dihydrochalcone compounds derived from hesperidin. These biotransformation processes offer environmentally friendly and potentially more cost-effective alternatives to traditional chemical methods. nih.gov
Yeast-Mediated Hydrogenation for this compound Synthesis.nih.gov
A novel approach utilizing yeast has been developed for the hydrogenation of neohesperidin to produce Neothis compound (NHDC) with high yields exceeding 83%. nih.gov This yeast-mediated biotransformation is noted for its superior reaction stability and enhanced safety profile compared to conventional chemical hydrogenation. nih.gov The use of yeast as a catalyst also presents a more economical option. nih.gov
Whole-Cell Catalytic Hydrolysis of this compound (e.g., using Aspergillus niger cells).nih.gov
Whole-cell catalysis employing Aspergillus niger has been effectively used for the hydrolysis of Neothis compound (NHDC). nih.govgoogle.com This process can yield valuable derivatives such as hesperetin dihydrochalcone-7-O-glucoside (HDC-G) and hesperetin dihydrochalcone (HDC). nih.gov Aspergillus niger cells exhibit both α-L-rhamnosidase and β-D-glucosidase activities, enabling the breakdown of the glycosidic bonds in NHDC. researchgate.netcabidigitallibrary.org This method has demonstrated high conversion rates, often exceeding 80-90%. google.comresearchgate.net The use of whole-cell catalysts from Aspergillus niger or Aspergillus oryzae avoids the drawbacks of chemical methods, such as difficult reaction control and environmental pollution, as well as the high cost and complex purification associated with using isolated enzymes. google.com
One-Pot Two-Step Biosynthesis Combining Biohydrogenation and Whole-Cell Hydrolysis.nih.gov
A significant advancement is the development of a one-pot, two-step biosynthesis process that combines the yeast-mediated hydrogenation of the C=C bond in the chalcone structure with the whole-cell hydrolysis of glycosides by Aspergillus niger. nih.gov This integrated approach allows for the direct conversion of neohesperidin to its hydrolyzed dihydrochalcone derivatives in a single reaction vessel, offering a streamlined and efficient production platform. nih.gov
Control of Conversion and Product Proportion.nih.gov
The conversion of Neothis compound (NHDC) and the proportion of its hydrolysis products can be effectively controlled by manipulating several reaction parameters. nih.gov Adjusting the types and amounts of catalysts (yeast and Aspergillus niger cells), modifying the components of the reaction system, and managing the addition of glucose can influence the final product distribution. nih.gov The type of inducers used during the cultivation of Aspergillus niger can also determine the specific enzymatic activities of the cells and, consequently, the composition of the resulting products. researchgate.netresearchgate.net
Enzymatic Conversion of Related Flavonoids
Enzymatic biotransformation provides a precise and efficient route for the synthesis of specific flavonoid derivatives.
Hesperetin Biotransformation into Neohesperidin by 7-O-Glucosyltransferase and Recombinant 1,2RhaT.researchgate.net
Hesperetin can be converted into neohesperidin through a two-step enzymatic process. researchgate.netresearchgate.net The first step involves the action of an endogenous 7-O-glucosyltransferase (7-GlcT), which attaches a glucose molecule to the 7-hydroxyl group of hesperetin to form hesperetin-7-O-glucoside (HG). researchgate.netresearchgate.netoup.com Subsequently, a recombinant 1,2-rhamnosyltransferase (1,2RhaT) transfers a rhamnose molecule to the glucose moiety of HG, yielding neohesperidin. researchgate.netresearchgate.net This biotransformation has been successfully demonstrated using metabolically engineered plant cell cultures, such as tobacco BY2 cells, expressing the recombinant 1,2RhaT enzyme. researchgate.net This process is a key step in the proposed conversion of hesperidin, an abundant flavonoid from orange peels, into the valuable sweetener precursor, neohesperidin. researchgate.net
Table 1: Research Findings on Microbial and Enzymatic Synthesis of this compound and Derivatives
| Process | Organism/Enzyme | Substrate | Product(s) | Key Findings | Citation |
|---|---|---|---|---|---|
| Yeast-Mediated Hydrogenation | Yeast | Neohesperidin | Neothis compound (NHDC) | Yields over 83%; superior stability and safety compared to chemical methods. | nih.gov |
| Whole-Cell Catalytic Hydrolysis | Aspergillus niger | Neothis compound (NHDC) | Hesperetin dihydrochalcone-7-O-glucoside (HDC-G), Hesperetin dihydrochalcone (HDC) | High conversion rates (>80-90%); avoids issues of chemical catalysis. | nih.govgoogle.comresearchgate.net |
| One-Pot Two-Step Biosynthesis | Yeast and Aspergillus niger | Neohesperidin | HDC-G, HDC | Combines biohydrogenation and hydrolysis in a single vessel for efficiency. | nih.gov |
| Enzymatic Biotransformation | 7-O-glucosyltransferase (7-GlcT) and recombinant 1,2-rhamnosyltransferase (1,2RhaT) | Hesperetin | Neohesperidin | Two-step enzymatic conversion demonstrated in engineered plant cells. | researchgate.netresearchgate.net |
Immobilized Enzyme Catalysis Platforms
The synthesis of Hesperetin-7-O-glucoside (HMG), a direct precursor to the sweetener neothis compound, has been significantly advanced through the development of immobilized enzyme catalysis platforms. frontiersin.orgresearchgate.net These systems address key challenges in bioconversion, such as enzyme stability, recovery, and reusability, offering a more efficient and sustainable alternative to traditional chemical hydrolysis methods which can be difficult to control and environmentally harmful. frontiersin.org
A novel and highly effective platform for HMG biosynthesis involves the immobilization of α-L-rhamnosidase onto magnetic nanomaterials composed of iron(II,III) oxide coated with graphene oxide (Fe3O4@GO). frontiersin.orgresearchgate.netnih.gov This process utilizes a green cross-linker, genipin, to covalently bind the enzyme to the nanomaterial support. researchgate.netnih.gov The Fe3O4@GO composite provides a stable matrix with excellent properties for biocatalysis, including good rigidity and a large surface area for enzyme loading. frontiersin.org
The primary function of this immobilized enzyme system is to selectively hydrolyze the terminal α-L-rhamnose from a suitable substrate, converting it into HMG. nih.gov A key advantage of using a magnetic (Fe3O4) core is the ease of separation; after the reaction, the immobilized enzyme can be quickly and efficiently removed from the product solution using a permanent magnet, facilitating its reuse and simplifying the downstream processing. frontiersin.orgnih.gov This platform successfully catalyzes the conversion of a soluble hesperidin-Cu (II) complex into an HMG-Cu (II) complex, which can then be processed to yield high-purity HMG. frontiersin.orgresearchgate.net
Table 1: Components of the Immobilized Rhamnosidase Catalysis Platform
| Component | Material/Compound | Function |
| Enzyme | α-L-rhamnosidase | Catalyzes the selective hydrolysis of the rhamnose group from the substrate. nih.gov |
| Support Matrix | Fe3O4@graphene oxide (Fe3O4@GO) | Provides a stable, high-surface-area support for enzyme immobilization and allows for magnetic separation. frontiersin.orgmdpi.com |
| Cross-linker | Genipin | A natural compound used to covalently attach the enzyme to the support matrix. researchgate.netnih.gov |
| Substrate | Hesperidin-Cu (II) complex | A water-soluble form of hesperidin used to overcome solubility limitations. frontiersin.orgnih.gov |
| Product | Hesperetin-7-O-glucoside (HMG) | The target molecule, a precursor for neothis compound. frontiersin.orgresearchgate.net |
Optimization of Enzyme Activity and Reusability
To maximize the efficiency of the HMG synthesis, the operational parameters for the immobilized rhamnosidase were optimized. frontiersin.orgfrontiersin.org Research indicates that the optimal pH for the immobilized enzyme is 6.0, which is the same as that for the free enzyme. nih.gov The optimal temperature for the immobilized enzyme was found to be 65°C, slightly higher than the 60°C optimum for the free enzyme, suggesting that the immobilization process confers enhanced thermal stability. nih.gov
The reusability of the biocatalyst is a critical factor for industrial applications. The Fe3O4@GO-immobilized rhamnosidase demonstrated excellent operational stability. karger.com Reports show that the immobilized enzyme could be reused for multiple cycles while retaining a high percentage of its initial activity. karger.com In one study, the immobilized biocatalyst maintained constant productivity for 15 cycles of use and only showed a 20% drop in productivity after 20 cycles. karger.com This high degree of reusability significantly enhances the cost-effectiveness and sustainability of the bioprocess. conicet.gov.ar
Table 2: Optimization and Reusability of Immobilized Rhamnosidase
| Parameter | Optimal Value/Finding | Significance |
| Optimal pH | 6.0 | Matches the optimal pH of the free enzyme, ensuring high catalytic activity. nih.gov |
| Optimal Temperature | 65°C | Higher than the free enzyme's optimum (60°C), indicating improved thermal stability upon immobilization. nih.gov |
| Reusability | Productivity remained constant for 15 cycles. | Demonstrates high operational stability and suitability for continuous or batch-reuse processes. karger.com |
| Activity Retention | ~80% activity retained after 20 cycles. | Confirms the robustness and long-term viability of the immobilized enzyme platform. karger.com |
Substrate Optimization in Biosynthesis (e.g., Hesperidin-Cu (II) Complex as Soluble Substrate)
Specifically, the formation of a hesperidin-copper (II) complex has been shown to be an effective solution. frontiersin.orgnih.gov This complexation significantly increases the substrate's solubility in water; one study found that the hesperidin-Cu (II) complex is 3.36 times more soluble than hesperidin alone. nih.gov The use of this soluble complex as the substrate allows for a higher effective concentration in the reaction, facilitating more efficient enzymatic conversion by the immobilized rhamnosidase. frontiersin.orgresearchgate.net The reaction yields an HMG-Cu (II) complex, from which the copper ion can be subsequently removed using a ligand dissociation agent like ammonium (B1175870) hydroxide to isolate the pure HMG product. frontiersin.orgnih.gov This approach demonstrates that modifying the substrate to improve its physical properties is a viable and effective strategy for enhancing biosynthetic pathways. frontiersin.orgresearchgate.net
Table 3: Substrate Solubility Comparison
| Compound | Relative Water Solubility | Role in Biosynthesis |
| Hesperidin | Low | Natural precursor, but its poor solubility limits reaction efficiency. frontiersin.orgnih.gov |
| Hesperidin-Cu (II) Complex | 3.36 times higher than Hesperidin | Optimized, soluble substrate that enables higher yields in the enzymatic reaction. nih.gov |
Proposed Biosynthetic Pathways of Dihydrochalcones in Plants
Dihydrochalcones are natural products derived from the plant-specific phenylpropanoid pathway, branching off from the core flavonoid metabolic route. mdpi.comacs.orgx-mol.com The biosynthesis begins with the amino acid phenylalanine, which is converted into p-coumaroyl-CoA through a series of enzymatic steps catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid-4-hydroxylase (C4H), and 4-coumarate: coenzyme A ligase (4CL). mdpi.com
At this point, the pathway diverges to form dihydrochalcones. Two primary routes have been proposed:
The first committed step involves the reduction of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA, a reaction catalyzed by a hydroxycinnamoyl-CoA double-bond reductase (HCDBR). This intermediate is then combined with three molecules of malonyl-CoA by chalcone synthase (CHS) to form the dihydrochalcone core structure, phloretin (B1677691). mdpi.comnih.gov
An alternative and more recently confirmed pathway suggests that p-coumaroyl-CoA first reacts with malonyl-CoA via CHS to form naringenin (B18129) chalcone. oup.com This chalcone is then directly reduced by a naringenin chalcone reductase (NCR) to produce phloretin. oup.com
Once the core dihydrochalcone structure (phloretin) is formed, it can undergo various modifications, such as glycosylation, hydroxylation, and methylation, catalyzed by enzymes like glycosyltransferases (GTs), cytochrome P450s (CYPs), and O-methyltransferases (OMTs), to produce a diverse array of dihydrochalcone derivatives. acs.org
Table 4: Key Enzymes in the Proposed Dihydrochalcone Biosynthetic Pathway
| Enzyme | Abbreviation | Role in the Pathway |
| Phenylalanine ammonia-lyase | PAL | Initiates the phenylpropanoid pathway by converting phenylalanine to cinnamic acid. mdpi.com |
| 4-Coumarate: coenzyme A ligase | 4CL | Catalyzes the formation of p-coumaroyl-CoA, a key branch-point intermediate. mdpi.com |
| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA with malonyl-CoA to form the chalcone backbone. nih.govoup.com |
| Hydroxycinnamoyl-CoA double-bond reductase | HCDBR | Proposed to reduce p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA in one route. mdpi.com |
| Naringenin chalcone reductase | NCR | Reduces naringenin chalcone directly to phloretin in an alternative route. oup.com |
| Phloretin glycosyltransferases | PGT | Attaches sugar moieties to the phloretin core to create glycosides like phloridzin and trilobatin (B1683250). nih.gov |
Molecular Interactions and Mechanistic Insights of Hesperidin Dihydrochalcone and Its Metabolites
Enzyme Modulation
Neohesperidin (B1678168) dihydrochalcone (B1670589) (NHDC) has been identified as a significant modulator of enzymatic functions, demonstrating both inhibitory and activatory roles depending on the target enzyme. This dual capability highlights the compound's complex interaction profile within biological systems.
Neohesperidin dihydrochalcone has been identified as a potent inhibitor of Cathepsin S (Cat S), a cysteine protease implicated in the degradation of the extracellular matrix and basement membrane. researchgate.netnih.gov Dysregulation of Cat S is a feature of several inflammatory skin diseases, making it a therapeutic target. researchgate.netnih.gov
Research has shown that Neothis compound acts as a potent, competitive, and selective inhibitor of Cathepsin S. researchgate.netnih.gov In in-vitro screenings of thirteen different flavonoid compounds, NHDC was singled out for its significant inhibitory action against Cat S. researchgate.netnih.gov
The inhibition kinetics reveal that NHDC is a reversible and competitive inhibitor at both acidic and neutral pH levels. researchgate.net At an acidic pH of 5.5, it exhibits a strong inhibitory constant (Ki) of 8 ± 1 µM. researchgate.netnih.gov The inhibition remains effective at a neutral pH of 7.4, with a Ki of 40 ± 6 µM, which is significant for reducing the extracellular breakdown of matrix components by Cat S. researchgate.net The inhibitory effect is stable, with 99% of its potential being maintained after a two-hour preincubation period. researchgate.net
Furthermore, NHDC demonstrates selectivity for Cat S over other related human cathepsins. researchgate.net Its inhibitory effect on Cathepsin L and Cathepsin B is substantially weaker, with Ki values of 144 ± 22 µM and 167 ± 11 µM, respectively, indicating a 18- to 20-fold higher selectivity for Cat S. researchgate.net
Table 1: Inhibition Constants (Ki) of Neothis compound against Human Cathepsins
| Cathepsin | Ki (µM) at pH 5.5 | Ki (µM) at pH 7.4 | Selectivity vs. Cat S |
|---|---|---|---|
| Cathepsin S (Cat S) | 8 ± 1 | 40 ± 6 | - |
| Cathepsin L (Cat L) | 144 ± 22 | Not Reported | ~18-fold weaker |
Data sourced from a study on the modulation of Cathepsin S by NHDC. researchgate.net
A crucial function of Cathepsin S is the degradation of various proteins within the extracellular matrix (ECM). NHDC has been shown to effectively impair this process. researchgate.netnih.gov Specifically, NHDC inhibits the Cat S-dependent hydrolysis of key structural proteins. researchgate.netnih.gov
The proteolysis of Nidogen-1 (also known as entactin), a critical glycoprotein (B1211001) for the structural integrity of the basement membrane, is readily prevented by NHDC. researchgate.netresearchgate.net Nidogen-1 is a specific substrate for Cat S, and its protection from degradation helps maintain the stability of the basement membrane. researchgate.netaging-us.com Additionally, NHDC demonstrates a dose-dependent inhibition of the hydrolysis of fluorogenic substrates derived from elastin (B1584352) and collagens type I and IV. researchgate.net This indicates that NHDC can effectively impair both the elastinolytic and collagenolytic activities of Cat S, preserving the integrity of these essential ECM components. researchgate.net
Table 2: Effect of Neothis compound on Cat S-Mediated Hydrolysis of ECM Proteins
| ECM Protein | Function | Effect of NHDC on Hydrolysis | Reference |
|---|---|---|---|
| Nidogen-1 | Keystone protein in basement membrane assembly | Prevented | researchgate.netnih.govresearchgate.net |
| Elastin | Provides elasticity to tissues | Impaired (dose-dependent) | researchgate.netnih.govresearchgate.net |
| Collagen I | Major structural collagen in skin, tendon, bone | Impaired (dose-dependent) | researchgate.netnih.govresearchgate.net |
Beyond direct enzyme inhibition, Neothis compound also modulates the expression and activity of Cathepsin S in cellular environments. researchgate.netnih.gov In studies using human keratinocytes, treatment with NHDC resulted in a significant reduction in both the expression and activity of Cat S. researchgate.netnih.gov
Further investigations in a reconstructed human skin model corroborated these findings, showing a significant decrease in both mRNA and protein levels of Cat S following NHDC treatment. researchgate.netnih.gov Conversely, the expression of Nidogen-1 was observed to increase significantly, which is consistent with the reduced degradation by Cat S. researchgate.netnih.gov The mechanism for this downregulation appears to involve the STAT3 signaling pathway. nih.gov NHDC was found to increase the expression of Interleukin-10 (IL-10), an anti-inflammatory cytokine, which in turn mediates the STAT3 pathway to dampen the expression of Cat S. nih.gov
In contrast to its inhibitory effects on certain proteases, Neothis compound functions as an activator of mammalian alpha-amylase. nih.govresearchgate.net This is noteworthy as many other flavonoids and their precursor, trans-chalcone, are reported inhibitors of this enzyme. nih.govresearchgate.net Studies investigating the effect of NHDC on porcine pancreatic alpha-amylase (PPA) found it to be a significant activator. nih.govresearchgate.net
The activation is considerable, with a maximal activation of up to threefold observed at an NHDC concentration of 4.8 mM. nih.govresearchgate.net NHDC is classified as a non-essential activator, meaning the enzyme can function without it, but its presence enhances activity. nih.gov
The activation of porcine pancreatic alpha-amylase by NHDC occurs through an allosteric mechanism. nih.gov Modeling studies suggest that NHDC does not bind to the active site of the enzyme. nih.govresearchgate.net Instead, it is proposed to interact with a hydrophilic site located at the N-terminal of the PPA, far from the catalytic domain. nih.govresearchgate.net This binding at a secondary, or allosteric, site induces a conformational change in the enzyme that leads to enhanced catalytic activity. This finding presents NHDC as a small molecule allosteric effector for mammalian alpha-amylase. nih.gov
Activation of Mammalian Alpha-Amylase by Neothis compound (e.g., Porcine Pancreatic Alpha-Amylase)
Non-Essential Activation Kinetics
Hesperidin (B1673128) dihydrochalcone (HDC), also known as neothis compound (NHDC), has been identified as a non-essential activator of certain enzymes. In studies involving porcine pancreatic α-amylase (PPA), NHDC was found to activate the enzyme, a contrast to the inhibitory effects reported for many other flavonoids. nih.gov The activation profile is considered high, with maximal activation (up to a threefold increase) observed at a concentration of 4.8 mM of NHDC. nih.govresearchgate.net This characteristic designates NHDC as a non-essential activator, meaning the enzyme can function without the activator, but its presence enhances the catalytic activity. nih.govresearchgate.net The kinetic model of its action has been analyzed, particularly in the context of its effects on aldose reductase, where it was studied alongside other flavonoids like rutin (B1680289) and phloretin (B1677691). unipi.it
Interaction Site Analysis (e.g., Hydrophilic N-terminal region)
Molecular modeling and docking studies have provided insights into the interaction site of this compound with its target enzymes. For porcine pancreatic α-amylase, it is suggested that NHDC does not bind to the active site but rather to an allosteric site. nih.gov This binding location is proposed to be a hydrophilic site situated at the N-terminal of the protein, far from the catalytic domain. nih.govresearchgate.net This interaction at a secondary site is characteristic of allosteric modulators, which can enhance (activate) or decrease (inhibit) enzyme activity without directly blocking substrate binding. nih.gov Further research using mutational analysis has identified specific amino acid residues within the transmembrane domains and an extracellular loop of the human sweet taste receptor (hTAS1R3) that form the binding pocket for NHDC. nih.gov
Modulation of Key Enzymes in Glucose Metabolism (e.g., Glycogen (B147801) Synthesis Enzymes)
This compound has demonstrated a significant ability to modulate key enzymes involved in glucose metabolism, thereby influencing glycemic control. In diabetic zebrafish models, NHDC treatment was shown to stimulate glycogen synthesis. acs.org This was evidenced by the restoration of hepatic glycogen content, which was depleted in the diabetic state. acs.org The underlying mechanism involves the regulation of genes related to glycogen synthesis; for instance, the expression of gsk3b (glycogen synthase kinase 3 beta), a gene involved in the glycogen synthesis pathway, was downregulated by NHDC. acs.org Furthermore, NHDC treatment improved the activities of critical enzymes in glucose metabolism. acs.org Studies have shown that related citrus flavonoids can increase glucokinase (GCK) expression while decreasing levels of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), effectively inhibiting liver gluconeogenesis. acs.org
| Enzyme/Process | Effect of this compound | Research Finding |
| Hepatic Glycogen Synthesis | Stimulated | NHDC treatment restored depleted hepatic glycogen levels in diabetic zebrafish models. acs.org |
| Glycogen Synthase Kinase 3 Beta (gsk3b) | Downregulated | Gene expression was decreased, promoting glycogen synthesis. acs.org |
| Glucokinase (GCK) | Increased Activity | NHDC improved the enzymatic activity related to glucose metabolism. acs.org |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Decreased Activity | NHDC improved the enzymatic activity related to glucose metabolism. acs.org |
Cellular Signaling Pathways and Molecular Targets
Nuclear Factor-κB (NF-κB) Signaling Pathway Inhibition
A key mechanism through which this compound exerts its protective effects is by inhibiting the nuclear factor-κB (NF-κB) signaling pathway. mdpi.comencyclopedia.pub This pathway is central to inflammatory responses. The inhibition of the NF-κB pathway by NHDC leads to a reduced synthesis of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). mdpi.comencyclopedia.pub Hesperidin, a related flavanone (B1672756), has been shown to attenuate this pathway by reducing the number of NF-κB-positive cells and decreasing the levels of phosphorylated inhibitory κB kinase (IκBα) and IKKα/β. nih.gov The anti-inflammatory action of hesperidin is thought to be mediated by increasing the expression of peroxisome proliferator-activated receptor (PPAR)-γ, which in turn inhibits the activation of the NF-κB pathway. researchgate.net This inhibition of a critical inflammatory cascade highlights a significant molecular target for this compound. mdpi.comencyclopedia.pub
PI3K/AKT/mTOR Pathway Regulation
This compound and its glycosidic form have been found to regulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comnih.gov This pathway is a crucial regulator of cell proliferation, glucose homeostasis, and lipogenesis. nih.gov In both in vivo studies with db/db mice and in vitro studies with 3T3-L1 cells, treatment with NHDC resulted in the down-regulation of the PI3K/AKT/mTOR pathway. mdpi.comresearchgate.net This regulatory action is significant as the PI3K/AKT/mTOR pathway is often inappropriately activated in various metabolic diseases. mdpi.com The modulation of this pathway by NHDC suggests a key mechanism for its observed metabolic benefits. mdpi.comnih.gov
Impact on Lipogenesis, Adipogenesis, and Glucose Homeostasis
The regulation of the PI3K/AKT/mTOR pathway by this compound has direct consequences on lipid and glucose metabolism. nih.gov By down-regulating this pathway, NHDC effectively inhibits processes like lipogenesis (fat synthesis) and adipogenesis (fat cell formation). mdpi.comnih.gov In studies on obese mice, NHDC supplementation led to a decrease in subcutaneous fat and total adipose tissue. nih.govresearchgate.net This was accompanied by a reduction in the expression of genes related to fatty acid uptake, lipogenesis, and adipogenesis. mdpi.comnih.gov Concurrently, NHDC treatment suppressed the accumulation of triacylglycerol in 3T3-L1 cells. nih.govresearchgate.net These findings indicate that NHDC's ability to inhibit fat and lipid accumulation is mediated through its regulation of the PI3K/AKT/mTOR pathway, thereby favorably impacting glucose homeostasis and lipid metabolism. mdpi.comnih.govdovepress.com
| Pathway/Process | Effect of this compound | Downstream Molecular Effects |
| PI3K/AKT/mTOR Pathway | Down-regulated | Observed in both in vivo (db/db mice) and in vitro (3T3-L1 cells) models. mdpi.comnih.gov |
| Lipogenesis | Inhibited | Decreased expression of lipogenesis-related genes. mdpi.comnih.gov |
| Adipogenesis | Inhibited | Reduced expression of adipogenesis-related genes and suppressed triacylglycerol accumulation. mdpi.comresearchgate.net |
| Fat Accumulation | Decreased | Reduced subcutaneous and total adipose tissue in mice. nih.govresearchgate.net |
Influence on Cell Proliferation and Survival
This compound (HDC) and its related compounds have demonstrated varied effects on cell proliferation and survival, which are dependent on the cell type and context. For instance, in the context of cancer, hesperidin, a precursor to HDC, has been shown to inhibit the proliferation of various cancer cells. ijprajournal.com In human malignant pleural mesothelioma cells, hesperidin induced a high inhibitory effect on cell proliferation in a time- and dose-dependent manner. researchgate.net It has also been found to suppress the proliferation of prostate cancer cells by inducing oxidative stress and disrupting Ca2+ homeostasis. mdpi.com In lung cancer cells, hesperidin significantly inhibited cell proliferation, migration, and invasion. nih.gov This anti-proliferative effect is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest. ijprajournal.comresearchgate.net
Conversely, in the context of bone health, related compounds like neohesperidin have been shown to promote the proliferation of mesenchymal stem cells (MSCs), which are crucial for bone regeneration. nih.gov Similarly, hesperetin (B1673127), a metabolite, has been reported to promote the proliferation and osteogenic differentiation of human MSCs. encyclopedia.pub
MAPK Signaling Pathway Suppression
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Dysregulation of this pathway is often implicated in diseases like cancer and inflammatory conditions.
This compound and its related flavonoids have been shown to modulate the MAPK pathway. For example, the anti-inflammatory effects of neohesperidin on human rheumatoid arthritis fibroblast-like synoviocytes are thought to be partially due to the inhibition of the MAPK signaling pathway. nih.gov Hesperetin has also been found to inhibit the MAPK signaling pathway, contributing to the suppression of osteoclastogenesis. encyclopedia.pub Furthermore, studies on prostate cancer cells have demonstrated that hesperidin can inhibit the activation of the PI3K and MAPK signaling pathways. mdpi.com Specifically, hesperidin has been observed to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK1/2, P90RSK, and P38, in prostate cancer cells. mdpi.com Research on neothis compound (NHDC) has shown that it up-regulates the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, but not extracellular signal-regulated protein kinase (ERK). nih.gov Additionally, NHDC has been found to inhibit mast cell degranulation by suppressing the MAPK signaling pathways. researchgate.net
Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and detoxifying enzymes.
Neothis compound (NHDC) has been identified as a potent activator of the Nrf2 pathway. nih.govnih.gov Studies have shown that NHDC can induce the accumulation of Nrf2 in the nucleus and enhance its binding to the antioxidant response element (ARE), a key step in activating the pathway. nih.gov This activation is partly achieved by NHDC inhibiting the ubiquitination of Nrf2, which prevents its degradation and allows it to exert its protective effects. nih.gov Both NHDC and its analogue, CTP, have been shown to restore Nrf2 expression levels in human adipose-derived stem cells. nih.govmdpi.com
Induction of Phase II Detoxifying Enzymes (e.g., NAD(P)H: quinone oxidoreductase-1 (NQO1), Heme oxygenase 1 (HO-1))
A key consequence of Nrf2 activation by Neothis compound (NHDC) is the induction of phase II detoxifying enzymes. Research has demonstrated that NHDC treatment leads to the increased expression of enzymes such as NAD(P)H: quinone oxidoreductase-1 (NQO1) and heme oxygenase 1 (HO-1). nih.govnih.govmdpi.com This induction occurs through the activation of the Nrf2/antioxidant response element (ARE) signaling pathway. nih.gov For example, a novel NHDC analogue, CTP, was found to significantly increase the expression of both HO-1 and NQO-1 in human adipose-derived stem cells. nih.govmdpi.com This upregulation of detoxifying enzymes enhances the cell's capacity to neutralize harmful reactive oxygen species and other toxins. Some chalcone (B49325) derivatives have been shown to target Nrf2, leading to a reduction in the expression of the downstream antioxidant gene NQO1. researchgate.net
Regulation of Cellular Reactive Oxygen Species (ROS) Levels
By activating the Nrf2 pathway and inducing antioxidant enzymes, Neothis compound (NHDC) plays a significant role in regulating cellular levels of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause damage to cells, and their overproduction is linked to various diseases. NHDC has been shown to possess strong free radical scavenging activity. nih.govnih.gov In studies using human adipose-derived stem cells, a novel NHDC analogue, CTP, was found to decrease intracellular ROS levels, which in turn suppressed adipogenic differentiation. nih.gov This reduction in ROS is a direct consequence of the activation of the Nrf2 cytoprotective pathway. nih.gov Furthermore, NHDC has demonstrated a remarkable ability to scavenge H2O2 and HOCl, protecting cells from oxidative damage and death. jst.go.jp
Wnt/β-catenin Signaling Pathway Activation
The Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis, with its dysregulation being implicated in various diseases, including cancer and bone disorders. mdpi.commdpi.comnih.gov The pathway is activated when a Wnt ligand binds to its receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. nih.gov
Research indicates that flavonoids related to this compound can modulate this pathway. For instance, hesperidin has been shown to promote the differentiation of human alveolar osteoblasts by activating the Wnt/β-catenin signaling pathway. nih.gov This activation was evidenced by increased expression of β-catenin and downstream osteogenic markers. nih.gov Similarly, its metabolite, hesperetin, has been found to increase the protein levels of β-catenin in both the cytosol and nucleus, promoting its nuclear translocation. researchgate.net In bone marrow mesenchymal stem cells, neohesperidin treatment led to the overexpression of genes related to the Wnt/β-catenin signaling pathway, including β-catenin itself. nih.gov
Modulation of Gene Expression (e.g., Osteogenic Markers, Inflammatory Markers, Lipid Metabolism Genes)
This compound and its related compounds exert significant influence on the expression of a wide array of genes involved in critical cellular processes.
Osteogenic Markers: Hesperidin and its derivatives have been shown to upregulate the expression of key osteogenic markers, promoting bone formation. nih.govresearchgate.net For instance, hesperidin treatment has been found to significantly increase the mRNA expression of Runt-related transcription factor 2 (Runx2), Bone morphogenetic protein-2 (BMP2), osterix (OSX), and osteocalcin (B1147995) (OCN). nih.gov Similarly, neohesperidin has been shown to favor the expression of osteogenic markers such as Runx2, OCN, BMP-2, and β-catenin. nih.gov Hesperetin and its glucuronide metabolite also enhance the expression of markers like Alkaline Phosphatase (ALP), Runx2, and OSX. encyclopedia.pub
Inflammatory Markers: These compounds generally exhibit anti-inflammatory properties by downregulating the expression of pro-inflammatory markers. Hesperidin has been reported to decrease the expression of inflammatory markers like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS). nih.govencyclopedia.pub Neothis compound (NHDC) and its metabolite, dihydrocaffeic acid, have been shown to reduce the production of Tumor Necrosis Factor-alpha (TNF-α) and IL-6. nih.govencyclopedia.pub In diabetic zebrafish, NHDC treatment reversed the elevated levels of TNF-α and IL-6. acs.org Furthermore, hesperidin has been found to reduce the expression of cyclooxygenase-2 (COX-2) and iNOS. nih.govfrontiersin.org
Lipid Metabolism Genes: Hesperidin and its derivatives also modulate the expression of genes involved in lipid metabolism. Hesperidin can regulate the expression of genes related to the insulin (B600854) signaling pathway and lipid metabolism, such as sterol regulatory element-binding protein 1c (SREBP1c) and fatty acid synthase (FAS). dovepress.com It may also improve hypercholesterolemia by regulating the mRNA expression of retinol (B82714) binding protein (RBP), cutaneous fatty acid–binding protein (C-FABP), and heart fatty acid–binding protein (H-FABP). dovepress.com Neothis compound (NHDC) has been shown to up-regulate the expression of genes related to fat browning, such as Ucp1, Pgc1α, and Prdm16, while down-regulating the glucose transporter Glut4. nih.gov In diabetic zebrafish, NHDC was found to upregulate the expression of genes involved in lipid metabolism, such as Cyp7a1 and cetp. acs.org
Influence on Immunoglobulin Production and Mast Cell Degranulation
Mast cells are crucial players in the inflammatory process and allergic reactions, releasing various mediators upon activation. wikipedia.org The activation of mast cells can be triggered by allergens through the cross-linking of Immunoglobulin E (IgE) receptors. wikipedia.org
Research into the direct effects of this compound on immunoglobulin production and mast cell degranulation is an emerging field. However, studies on closely related citrus flavonoids provide significant insights. For instance, hesperidin has been shown to inhibit the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in human mast cell lines, suggesting it can modulate mast cell-mediated inflammatory responses. nih.gov Another related compound, neohesperidin, has been found to suppress IgE-mediated anaphylactic reactions and mast cell activation. nih.gov These findings on similar compounds suggest a potential, yet to be fully elucidated, role for this compound in modulating mast cell activity.
Neurotransmitter Receptor Interactions (e.g., NMDA, GABA, Trk, and IL-10 Receptors)
This compound has been identified as a component in plant extracts that interact with key neurotransmitter systems. An aqueous extract of Citrus aurantium leaves, containing hesperidin, neohesperidin, and neothis compound, was found to increase seizure latency in zebrafish. nih.gov The mechanism of action was linked to an interaction with glutamate (B1630785) receptors, specifically N-methyl-d-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluR's) I and II. nih.govnih.govresearchgate.net
To further understand these interactions, in silico docking analyses were performed on the related compound hesperidin. These computational studies demonstrated that hesperidin has an affinity for and interacts with several critical receptors in the central nervous system nih.govdntb.gov.ua:
NMDA Receptors : The analysis revealed that hesperidin forms stable hydrogen bonds and hydrophobic interactions with the NMDA receptor, which could correlate with its observed anticonvulsant effects. nih.govresearchgate.netmdpi.com
GABA Receptors : Computational analysis supported a direct interaction between hesperidin and GABA receptors, which is significant as GABA is the primary inhibitory neurotransmitter in the brain. nih.govresearchgate.net
Trk Receptors : Hesperidin showed a direct affinity for Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). nih.govresearchgate.netnih.gov
Interleukin-10 (IL-10) Receptors : Docking studies also indicated an interaction between hesperidin and the IL-10 receptor. nih.govresearchgate.netnih.gov
These findings, while primarily focused on hesperidin, were part of a study on an extract containing this compound, pointing to complex interactions with multiple neurotransmitter pathways. nih.govresearchgate.net
Interaction with CREB-BDNF Signaling Pathway
The CREB-BDNF signaling pathway is vital for neuronal survival, differentiation, and plasticity. iums.ac.ir The interaction of citrus flavonoids with this pathway has been a subject of investigation. Studies have shown that hesperidin can modulate this pathway, which is closely linked to its neuroprotective effects. nih.govnih.goviums.ac.ir
In a study using a zebrafish model, the anticonvulsant effects of hesperidin were concluded to be mediated through its interaction with the central CREB-BDNF pathway. nih.govresearchgate.netnih.gov The research demonstrated that hesperidin treatment modulated the expression of BDNF. nih.govnih.gov Given that hesperidin also shows an affinity for the BDNF receptor, TrkB, it is suggested that it may potentiate the effects of BDNF by directly acting on its receptor. nih.govnih.gov This interplay between NMDA and GABA receptors with the CREB-BDNF/TrkB system appears to be pertinent to the neuropharmacological mechanisms of these citrus flavonoids. nih.gov
Mechanisms of Biological Activities (Preclinical Studies)
Preclinical research has begun to uncover the mechanisms through which this compound exerts its biological effects, particularly its anti-inflammatory properties.
Anti-inflammatory Effects
A key mechanism of this compound's anti-inflammatory activity is its ability to reduce the production and release of pro-inflammatory cytokines. Preclinical studies have shown that Neothis compound (NHDC), both on its own and through its metabolites, can significantly lower the levels of several key inflammatory mediators.
In macrophage and adipocyte cultures, NHDC and its metabolite, dihydrocaffeic acid (DHCA), exerted an anti-inflammatory effect, leading to a significant reduction in the production of TNF-α and IL-6. encyclopedia.pubmdpi.comresearchgate.net Furthermore, in a model of lipopolysaccharide (LPS)-induced vascular dysfunction, pretreatment with NHDC was found to inhibit the release of IL-1β, IL-6, and TNF-α. nih.govresearchgate.net While direct evidence for this compound's effect on IL-8 and IFN-γ is limited, studies on the related compound hesperidin have shown it can reduce the levels of these cytokines as well. nih.govresearchgate.net
Table 1: Effect of Neothis compound (NHDC) on Pro-inflammatory Cytokines
| Cytokine | Finding | Model System | Source(s) |
|---|---|---|---|
| IL-1β | Reduction | LPS-induced Endothelial Cells | nih.gov, researchgate.net |
| IL-6 | Reduction | Macrophage & Adipocyte Cultures; LPS-induced Endothelial Cells | encyclopedia.pub, mdpi.com, nih.gov, researchgate.net, researchgate.net |
| TNF-α | Reduction | Macrophage & Adipocyte Cultures; LPS-induced Endothelial Cells | encyclopedia.pub, mdpi.com, nih.gov, researchgate.net, researchgate.net |
In addition to suppressing pro-inflammatory mediators, this compound also promotes an anti-inflammatory environment by increasing the secretion of beneficial cytokines. A notable example is Interleukin-10 (IL-10), an anti-inflammatory cytokine that plays a crucial role in regulating immune responses. mdpi.com
In a preclinical model of high-fat diet-induced obesity in mice, the intake of Neothis compound (NHDC) led to an increased secretion of IL-10 in M2-polarized, bone-marrow-derived macrophages. encyclopedia.pubmdpi.com This effect was significant and dose-dependent, supporting the role of NHDC in suppressing inflammatory responses. researchgate.netmdpi.comnih.gov This suggests that NHDC can help shift the balance from a pro-inflammatory to an anti-inflammatory state, partly by boosting IL-10 production. mdpi.comnih.gov
Table 2: Effect of Neothis compound (NHDC) on Anti-inflammatory Cytokines
| Cytokine | Finding | Model System | Source(s) |
|---|---|---|---|
| IL-10 | Increased Secretion | M2-polarized Bone-Marrow-Derived Macrophages from NHDC-fed mice | encyclopedia.pub, nih.gov, mdpi.com, researchgate.net, mdpi.com |
Attenuation of Gingival Inflammation and Connective Tissue Loss
Research indicates that hesperidin, a precursor to this compound, may play a role in mitigating periodontal issues. In studies involving rats with ligature-induced periodontitis, oral administration of hesperidin led to a notable reduction in gingival inflammation and loss of connective tissue. nih.govnih.gov This effect was associated with the downregulation of key inflammatory markers. Gene expression analysis revealed that hesperidin suppressed the messenger RNA (mRNA) levels of interleukin-6 (IL-6), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) in the gingiva. nih.govnih.govencyclopedia.pub These molecules are significant contributors to the inflammatory cascade and bone degradation characteristic of periodontal disease. nih.govencyclopedia.pub Immunohistochemical analysis further confirmed that hesperidin treatment decreased the expression of the iNOS protein. nih.gov
In vivo studies have demonstrated that hesperidin can lessen alveolar bone loss. nih.govresearchgate.net The protective effects are thought to stem from its ability to inhibit the production of pro-inflammatory mediators. nih.govresearchgate.net While direct studies on this compound are less common in this specific context, the anti-inflammatory properties of its parent compound, hesperidin, suggest a potential therapeutic benefit for inflammatory oral conditions. nih.govnih.govencyclopedia.pub It is important to note that the timing and dosage of administration may influence the outcomes, as some studies have shown that hesperidin treatment did not prevent bone loss under different experimental conditions. mdpi.com
Antioxidant Mechanisms
This compound (HDC) and its metabolites exhibit significant antioxidant properties through various mechanisms, contributing to cellular protection against oxidative stress.
Neothis compound (NHDC), a derivative of hesperidin, has demonstrated notable efficacy in scavenging a variety of reactive oxygen species (ROS) in a concentration-dependent manner. nih.govjst.go.jp Its antioxidant activity has been evaluated against several ROS, including superoxide (B77818) anions (·O₂⁻), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl). nih.govjst.go.jp
Particularly noteworthy is NHDC's potent scavenging activity against H₂O₂ and HOCl. nih.govjst.go.jp In comparative studies, NHDC exhibited a 93.5% scavenging activity for HOCl and a 73.5% scavenging activity for H₂O₂, outperforming other tested compounds, including the well-known antioxidants ascorbic acid and butylated hydroxytoluene (BHT). nih.govjst.go.jp This potent and direct free-radical scavenging ability is a key aspect of its protective antioxidant effect. nih.gov The dihydrochalcone structure is considered particularly effective for this scavenging activity. acs.org
The antioxidant capabilities of dihydrochalcones like NHDC are also evident in various chemical assays, such as the 1,1-diphenyl-2-picryl-hydrazl radical (DPPH•) scavenging and 2,2'-azino-bis(3-ethylbenzo-thiazoline-6-sulfonic acid) (ABTS•⁺) scavenging assays. researchgate.net These activities are attributed to their chemical structure, which facilitates electron transfer (ET) and hydrogen atom transfer (HAT) reactions. researchgate.net
A significant mechanism of action for the metabolites of neothis compound (NHDC) involves the detoxification of harmful aldehydes produced during lipid peroxidation. Specifically, hesperetin dihydrochalcone (HDC), a primary microbial metabolite of NHDC, has been shown to effectively trap 4-hydroxynonenal (B163490) (4-HNE). acs.orgnih.govresearchgate.net 4-HNE is a reactive aldehyde implicated in the pathology of numerous chronic diseases. acs.org
In vitro studies have demonstrated that HDC can form covalent conjugates with 4-HNE. nih.govresearchgate.net This trapping occurs through two main chemical reactions: a 1,2-addition at the aldehyde site of 4-HNE and a 1,4-Michael addition at the α,β-unsaturated aldehyde. nih.govresearchgate.net These reactions result in the formation of three distinct adducts, which have been successfully purified and characterized. nih.govresearchgate.net
The process of 4-HNE trapping by HDC has also been confirmed in vivo. acs.orgnih.govresearchgate.net Studies in mice have shown that HDC is the main metabolite of NHDC and that it can trap endogenous 4-HNE, leading to the formation of 4-HNE-HDC conjugates. acs.orgnih.govresearchgate.net The formation of these conjugates, particularly the mono-4-HNE HDC conjugate from the 1,2-addition, increases in a dose-dependent manner. acs.orgnih.govresearchgate.net This evidence highlights the role of microbial metabolism in converting dietary polyphenols into bioactive forms that can mitigate carbonyl stress by scavenging reactive aldehydes like 4-HNE. acs.orgnih.govresearchgate.net The dihydrochalcone structure appears to be particularly well-suited for this trapping function. acs.orgresearchgate.net
Neothis compound (NHDC) has demonstrated a significant protective effect against cellular damage induced by hypochlorous acid (HOCl), a potent oxidizing agent. nih.govjst.go.jp Research has shown that NHDC can effectively inhibit HOCl-induced plasmid DNA strand breakage. nih.govjst.go.jpscispace.com This protective action was observed to be more potent than that of other related compounds like phloridzin and neohesperidin, and significantly more effective than the antioxidants BHT and ascorbic acid, which failed to prevent this type of DNA damage. scispace.com
Interestingly, the protective effect of NHDC on DNA appears to be selective for damage caused by HOCl. Studies have found that NHDC did not inhibit plasmid DNA strand breakage induced by hydrogen peroxide (H₂O₂) and iron (Fe²⁺), a system that generates highly reactive hydroxyl radicals. scispace.com This selectivity suggests that the antioxidant activity of NHDC is particularly beneficial against damage from hypochlorous acid. scispace.com
In addition to protecting DNA, NHDC also prevents the degradation of proteins when exposed to HOCl. nih.govjst.go.jpscispace.com This dual protective action against both DNA and protein damage underscores its potential as a robust antioxidant, specifically as a scavenger of HOCl. nih.govjst.go.jp
Neothis compound (NHDC) has been shown to protect various cellular structures from oxidative damage, thereby promoting cell viability under conditions of stress. smolecule.com This protective effect is largely attributed to its potent antioxidant properties. researchgate.net
In studies involving hamster pancreatic beta-cells (HIT-T15) and human umbilical vein endothelial cells (HUVEC), NHDC demonstrated a protective effect against cell death induced by hypochlorous acid (HOCl). nih.govjst.go.jpscispace.com This cytoprotective action was not observed with other antioxidants like mannitol, BHT, and ascorbic acid, highlighting the specific efficacy of NHDC in this context. nih.govjst.go.jp The ability of NHDC to scavenge reactive oxygen species (ROS) is a key factor in preventing the cellular damage that can lead to apoptosis. researchgate.netnih.gov
The parent compound, hesperidin, has also been studied for its cytoprotective effects. It has been shown to reduce intracellular ROS generation and oxidative damage in human keratinocytes exposed to particulate matter. nih.gov Furthermore, hesperidin has been found to mitigate apoptosis by reducing the expression of pro-apoptotic proteins. nih.gov These findings suggest that by reducing oxidative stress, both hesperidin and its derivative, NHDC, can help maintain cellular integrity and survival in the face of environmental stressors. smolecule.comresearchgate.netnih.gov
Beyond its direct free-radical scavenging activities, neothis compound (NHDC) also exerts its antioxidant effects by modulating endogenous defense mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a key transcription factor that regulates a wide array of antioxidant and detoxification enzymes. mdpi.com
Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.comnih.gov However, in the presence of oxidative stress or activators like NHDC, this interaction is disrupted. nih.gov Research has shown that NHDC induces the accumulation of Nrf2 in the nucleus and enhances its binding to the antioxidant response element (ARE) in the promoter region of target genes. nih.gov This leads to the increased expression of phase II antioxidant enzymes, such as heme oxygenase 1 (HO-1) and NAD(P)H/quinone oxidoreductase 1 (NQO1). nih.gov
The mechanism by which NHDC activates Nrf2 involves the inhibition of Nrf2 ubiquitination, which is the process that marks it for degradation. nih.gov This is thought to occur through the modification of Keap1. nih.gov Furthermore, the activation of the Nrf2 pathway by NHDC has been linked to the upregulation of certain mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and p38. nih.gov This dual action of direct ROS scavenging and indirect boosting of the cell's own antioxidant defenses makes NHDC a potent protector against oxidative damage. nih.gov The parent compound, hesperidin, has also been shown to upregulate Nrf2 protein levels, thereby enhancing the antioxidant status of cells. nih.gov
Interactive Data Tables
Table 1: Effects of Hesperidin on Inflammatory Markers in Gingival Tissue
| Inflammatory Marker | Effect of Hesperidin Administration | Reference |
| Interleukin-6 (IL-6) mRNA | Reduced expression | nih.govnih.govencyclopedia.pub |
| Interleukin-1β (IL-1β) mRNA | Reduced expression | nih.govnih.govencyclopedia.pub |
| Inducible Nitric Oxide Synthase (iNOS) mRNA | Reduced expression | nih.govnih.govencyclopedia.pub |
| Inducible Nitric Oxide Synthase (iNOS) Protein | Decreased expression | nih.gov |
| Gingival Inflammation | Reduced | nih.govnih.gov |
| Connective Tissue Loss | Reduced | nih.govnih.gov |
| Alveolar Bone Loss | Reduced | nih.govresearchgate.net |
Table 2: Antioxidant Activities of Neothis compound (NHDC)
| Activity | Finding | Reference |
| Reactive Oxygen Species (ROS) Scavenging | ||
| Hypochlorous Acid (HOCl) Scavenging | 93.5% activity, more potent than ascorbic acid and BHT | nih.govjst.go.jp |
| Hydrogen Peroxide (H₂O₂) Scavenging | 73.5% activity, more potent than ascorbic acid and BHT | nih.govjst.go.jp |
| Superoxide Anion (·O₂⁻) Scavenging | Demonstrated concentration-dependent activity | nih.govjst.go.jp |
| Protection Against HOCl-Induced Damage | ||
| DNA Strand Breakage | Inhibited plasmid DNA strand breakage | nih.govjst.go.jpscispace.com |
| Protein Degradation | Inhibited protein degradation | nih.govjst.go.jpscispace.com |
| Cell Death | Protected HIT-T15 and HUVEC cells from HOCl-induced death | nih.govjst.go.jpscispace.com |
| Modulation of Endogenous Antioxidants | ||
| Nrf2 Activation | Induces nuclear accumulation and ARE binding | nih.gov |
| Phase II Enzyme Induction | Increases expression of HO-1 and NQO1 | nih.gov |
Anti-Obesity and Lipid Metabolism Modulation
This compound (HDC), a semi-synthetic derivative of the flavonoid hesperidin, has demonstrated notable effects on obesity and lipid metabolism in various experimental models. Research indicates its potential to modulate body weight, fat accumulation, and the intricate cellular processes governing lipid homeostasis.
Studies have shown that this compound and its glycosidic form, Neothis compound (NHDC), can significantly reduce fat accumulation. nih.govmdpi.com In studies using db/db mice, a model for type 2 diabetes and obesity, supplementation with NHDC for four weeks resulted in a decrease in body weight gain, subcutaneous fat tissues, and total adipose tissues. nih.govresearchgate.netnih.gov The total adipose tissue measured was a sum of perirenal, visceral, epididymal, and subcutaneous fat. nih.gov
Histological analysis of subcutaneous adipose tissue revealed that NHDC supplementation led to a notable reduction in the size of lipid droplets. mdpi.com Specifically, the adipocyte area was significantly reduced by 39.4% in the NHDC group compared to the control group. mdpi.com These findings suggest that NHDC actively contributes to diminishing the storage of fat in subcutaneous depots. nih.govmdpi.com Further research combining NHDC with Rebaudioside A in ob/ob mice also confirmed that NHDC helps inhibit body weight gain and subcutaneous fat accumulation. nih.gov
Table 1: Effect of Neothis compound (NHDC) on Adipose Tissue in db/db Mice
| Parameter | Observation | Source |
|---|---|---|
| Body Weight Gain | Decreased | nih.govresearchgate.net |
| Subcutaneous Tissues | Decreased | nih.govresearchgate.net |
| Total Adipose Tissues | Decreased | nih.govresearchgate.net |
| Adipocyte Area (Subcutaneous) | Reduced by 39.4% | mdpi.com |
This compound interferes with the lipid metabolism of adipocytes, partly through its metabolite, dihydrocaffeic acid (DHCA). encyclopedia.pubmdpi.com In vitro studies using 3T3-L1 adipocytes have shown that while NHDC itself may slightly increase fat deposition due to its sugar moiety, its metabolite DHCA significantly inhibits it. mdpi.commdpi.com This suggests that the biological conversion of NHDC to DHCA is a key step for some of its anti-adipogenic effects. mdpi.com
Despite the in vitro observation of NHDC slightly increasing fat deposition, in vivo studies on high-fat diet-induced obese mice showed that dietary intake of NHDC successfully suppressed body weight gain. mdpi.com NHDC and DHCA also exert anti-inflammatory effects on both macrophages and adipocytes, leading to a significant reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, which are linked to obesity-related inflammation. encyclopedia.pubmdpi.com
The anti-obesity effects of this compound are underpinned by its ability to modulate the gene expression related to several key metabolic pathways. nih.govnih.gov Research has demonstrated that in animal models, NHDC supplementation down-regulates genes associated with fatty acid uptake, lipogenesis (the formation of fat), and adipogenesis (the formation of fat cells). nih.govresearchgate.netusda.gov Concurrently, it up-regulates genes related to β-oxidation, the process of breaking down fatty acids for energy. nih.govresearchgate.netusda.gov
In vivo and in vitro studies have shown that these regulatory effects are associated with the downregulation of the PI3K/AKT/mTOR signaling pathway and the phosphorylation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.govmdpi.comusda.gov The suppression of triacylglycerol accumulation in 3T3-L1 cells further corroborates these findings. nih.govnih.gov
Table 2: Regulation of Lipid Metabolism-Related Gene Expression by Neothis compound (NHDC)
| Metabolic Process | Key Genes | Effect of NHDC | Source |
|---|---|---|---|
| Fatty Acid Uptake | Cd36, Lpl | Decreased Expression | nih.gov |
| Lipogenesis | Srebp1c, Fas | Decreased Expression | nih.gov |
| Adipogenesis | Pparγ, C/ebpα | Decreased Expression | nih.gov |
| Beta-Oxidation | (Specific genes not named) | Up-regulated Expression | nih.govresearchgate.net |
Beyond its effects on mature adipocytes, this compound has been shown to influence the development of fat cells from their precursors. nih.govmdpi.com Obesity involves an increase in both the size (hypertrophy) and number (hyperplasia) of adipocytes, a process driven by the differentiation of adipose-derived stem cells (ASCs). mdpi.com
Research on a novel analogue of Neothis compound (NHDC) demonstrated an inhibitory effect on the adipogenic differentiation of human adipose-derived stem cells (hASCs). nih.govmdpi.com This process was linked to the activation of the Nuclear factor erythroid 2-related factor-2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates cellular levels of reactive oxygen species (ROS), which are involved in adipogenic differentiation. mdpi.com In these studies, NHDC itself was observed to restore the expression of the Nrf2 protein to control levels, suggesting a mechanism by which it can help retard the differentiation of these stem cells into mature, fat-storing adipocytes. mdpi.com
Bone Health Modulation
Emerging evidence suggests that citrus flavonoids, including the precursor to this compound, play a role in maintaining bone health. The anti-inflammatory properties of HDC are particularly relevant in this context.
Studies focusing on neohesperidin, the direct precursor to NHDC, have demonstrated significant osteoprotective effects. encyclopedia.pubnih.gov In ovariectomized (OVX) mice, a common model for postmenopausal osteoporosis, neohesperidin treatment exerted an anti-catabolic effect by significantly reducing the number of osteoclasts (cells that break down bone tissue) and mitigating trabecular bone loss. encyclopedia.pubnih.gov This anti-osteoclastic activity was associated with the suppression of the NF-kB transcription factor and the inhibition of osteoclastic markers such as RANKL, cathepsin K, and TRAP. encyclopedia.pub
While direct studies on this compound's effect on osteoclasts are less common, its known anti-inflammatory actions are highly relevant to bone protection. encyclopedia.pubmdpi.com NHDC and its metabolite DHCA have been shown to reduce the production of pro-inflammatory cytokines TNF-α and IL-6. encyclopedia.pubmdpi.com These cytokines are known to promote bone resorption. Therefore, the anti-inflammatory potential of this compound may contribute to a bone-protective environment by inhibiting the inflammatory pathways that lead to bone loss. encyclopedia.pubnih.gov
Promotion of Osteogenic Potential
This compound and its related flavonoid compounds have demonstrated notable potential in promoting osteogenesis, the process of new bone formation. Research indicates that these compounds can positively influence the proliferation and differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for bone matrix synthesis. This is achieved through the modulation of several key cellular activities and signaling pathways.
Studies have shown that related compounds, such as neohesperidin, significantly encourage the proliferation of MSCs. nih.govencyclopedia.pubresearchgate.net This is a critical first step in bone regeneration. Following proliferation, these compounds have been observed to enhance Alkaline Phosphatase (ALP) activity, an early marker of osteoblast differentiation. nih.govencyclopedia.pubresearchgate.net Furthermore, they promote the deposition of calcium, a key mineral component of bone, leading to the formation of mineralized nodules in cell cultures. nih.govencyclopedia.pubresearchgate.netmdpi.com
The pro-osteogenic effects are further substantiated by the upregulation of crucial osteogenic marker genes. The expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation, is significantly increased. nih.govencyclopedia.pubresearchgate.netresearchgate.net This, in turn, leads to the elevated expression of downstream markers essential for bone matrix formation and maturation, including Osteocalcin (OCN), Bone Morphogenetic Protein-2 (BMP-2), and β-catenin. nih.govencyclopedia.pubresearchgate.net The Wnt/β-catenin signaling pathway appears to be a key mechanism, as the osteogenic effects of neohesperidin were partially blocked by antagonists of this pathway. nih.govencyclopedia.pubresearchgate.net Other important markers such as Osterix (OSX), Bone Sialoprotein (BSP), and Collagen Type I Alpha 2 Chain (COL1A2) have also been shown to be overexpressed in the presence of hesperidin, indicating a comprehensive influence on the entire osteogenic process. nih.gov
| Activity/Marker | Effect | Associated Compound(s) | References |
|---|---|---|---|
| MSC Proliferation | Increased | Neohesperidin | nih.govencyclopedia.pubresearchgate.net |
| Alkaline Phosphatase (ALP) Activity | Increased | Neohesperidin, Hesperidin | nih.govencyclopedia.pubresearchgate.netmdpi.comresearchgate.net |
| Calcium Deposition | Increased | Neohesperidin, Hesperidin | nih.govencyclopedia.pubresearchgate.netmdpi.comresearchgate.net |
| Runx2 Expression | Increased | Neohesperidin, Hesperidin | nih.govencyclopedia.pubresearchgate.netresearchgate.net |
| OCN Expression | Increased | Neohesperidin | nih.govencyclopedia.pubresearchgate.net |
| BMP-2 Expression | Increased | Neohesperidin | nih.govencyclopedia.pubresearchgate.net |
| β-catenin Expression | Increased | Neohesperidin | nih.govencyclopedia.pubresearchgate.net |
| OSX Expression | Increased | Hesperidin | nih.gov |
| BSP Expression | Increased | Hesperidin | nih.gov |
| COL1A2 Expression | Increased | Hesperidin | nih.gov |
Reduction of Bone Turnover Markers
In addition to promoting bone formation, related flavonoids like hesperidin have been shown to play a role in regulating bone resorption, the process by which old bone tissue is broken down. An imbalance in bone turnover, with resorption outweighing formation, can lead to conditions like osteoporosis.
In preclinical models of osteoporosis induced by ovariectomy in rats, oral administration of hesperidin has been found to significantly reduce the levels of key bone turnover markers. nih.govencyclopedia.pubresearchgate.net These markers are proteins or enzymes released into the bloodstream during bone formation or resorption, and their levels can indicate the rate of these processes. Specifically, hesperidin treatment has been associated with a decrease in serum levels of Alkaline Phosphatase (ALP) and Osteocalcin (OCN), which, while also markers of bone formation, can be elevated in high-turnover states. nih.govencyclopedia.pubresearchgate.netresearchgate.net Furthermore, a significant reduction in Acid Phosphatase (ACP), a marker associated with osteoclast activity and bone resorption, has been observed. nih.govencyclopedia.pubresearchgate.net
| Bone Turnover Marker | Effect | References |
|---|---|---|
| Alkaline Phosphatase (ALP) | Reduced | nih.govencyclopedia.pubresearchgate.netresearchgate.net |
| Osteocalcin (OCN) | Reduced | nih.govencyclopedia.pubresearchgate.netresearchgate.net |
| Acid Phosphatase (ACP) | Reduced | nih.govencyclopedia.pubresearchgate.net |
Anti-Microbial Activity
Neothis compound has demonstrated significant anti-microbial properties, specifically a broad-spectrum trypanocidal activity against various Trypanosoma species. researchgate.netwisdomlib.orgscialert.net These protozoan parasites are the causative agents of diseases such as African trypanosomiasis (sleeping sickness) and Chagas disease.
In contrast to its precursor hesperidin, which shows inadequate antitrypanosomal effects, neothis compound exhibits strong and wide-ranging inhibition of trypanosomal growth. researchgate.netwisdomlib.org Research has detailed its efficacy against a number of species, highlighting its potential as a natural anti-protozoal agent.
| Trypanosoma Species | IC₅₀ (µg/mL) | References |
|---|---|---|
| T. b. rhodesiense IL1501 | Ranged from 8.88 to 22.53 | researchgate.netwisdomlib.orgscialert.net |
| T. b. gambiense IL1922 | ||
| T. b. brucei GUTat3.1 | ||
| T. evansi Tansui | ||
| T. equiperdum IVM-t1 | ||
| T. congolense IL3000 |
The inhibitory concentrations (IC₅₀) of neothis compound against these Trypanosoma species were found to be in the low micromolar range, with the strongest activity observed against T. b. gambiense IL1922. wisdomlib.org
Neuroprotective Effects
Against H₂O₂- and Aβ-induced Cytotoxicity
Hesperidin and related citrus flavanones, including neohesperidin, have shown significant neuroprotective capabilities against cytotoxicity induced by oxidative stress and amyloid-beta (Aβ) peptides, which are hallmarks of neurodegenerative diseases. acs.orgnih.gov Pre-treatment with these compounds has been found to protect neuronal cells from the damaging effects of hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress. acs.orgnih.gov The protective mechanisms include inhibiting the decrease in cell viability, preventing membrane damage, scavenging reactive oxygen species (ROS), and increasing the activity of antioxidant enzymes like catalase. acs.orgnih.gov
Furthermore, hesperidin has demonstrated a protective role against neurotoxicity induced by Aβ peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov It has been shown to inhibit Aβ-induced apoptosis by counteracting mitochondrial dysfunction. nih.gov This includes preventing the opening of the mitochondrial permeability transition pore and reducing the production of intracellular reactive oxygen species. nih.gov Studies have also indicated that hesperidin can suppress the amyloidogenic pathway by decreasing the expression of BACE1 and increasing the expression of ADAM10, leading to a reduction in Aβ production. nih.gov
Diminishing Neuro-Inflammatory and Apoptotic Pathways
A key aspect of the neuroprotective action of hesperidin and its metabolites involves the attenuation of neuro-inflammatory and apoptotic pathways. researchgate.netnih.govnih.gov Chronic neuroinflammation is a critical factor in the progression of many neurodegenerative disorders. Hesperidin has been shown to suppress the activation of microglia, the primary immune cells of the brain, and reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). frontiersin.orgresearchgate.netfrontiersin.org This anti-inflammatory effect is often mediated through the inhibition of signaling pathways like Nuclear Factor-kappa B (NF-κB). frontiersin.orgresearchgate.netnih.govnih.gov
In addition to its anti-inflammatory properties, hesperidin exerts potent anti-apoptotic effects in neuronal cells. It has been shown to significantly reduce neuronal apoptosis in various models of neuronal damage. nih.govnih.govfrontiersin.org The underlying mechanisms include the modulation of the Bcl-2 family of proteins, leading to an increased ratio of anti-apoptotic proteins (like Bcl-2 and Bcl-xL) to pro-apoptotic proteins (like BAX and BAD). nih.govnih.gov Furthermore, hesperidin can inhibit the activation of key executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic cascade. nih.govfrontiersin.org In some contexts, these effects are linked to the activation of pro-survival signaling pathways like the PI3K/Akt pathway. nih.govnih.gov
Potential in Cancer Research
Direct evidence demonstrating that this compound inhibits the proliferation of cancer cell lines is limited in the current scientific literature. While related citrus flavonoids are known for their anti-cancer properties, neothis compound (NHDC) itself has not been extensively reported to have direct anti-proliferative effects. rsc.orgmdpi.com However, a network pharmacology analysis of NHDC metabolites in vivo revealed that their targets are involved in biological pathways related to cancer, such as "pathways in cancer" and "proteoglycans in cancer". encyclopedia.pubnih.gov This suggests a potential, though likely indirect, role for NHDC's metabolic products in influencing cancer-related processes, warranting further investigation. encyclopedia.pubnih.gov
Neothis compound (NHDC) demonstrates notable anti-inflammatory effects by modulating macrophage activity. In vitro studies on macrophage cell cultures have shown that NHDC can significantly reduce the production of pro-inflammatory cytokines. researchgate.netnih.gov Specifically, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, NHDC treatment led to a decrease in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). worldscientific.com
Furthermore, in a study involving high-fat diet-induced obese mice, oral intake of NHDC was found to increase the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10) in M2-polarized, bone-marrow-derived macrophages. researchgate.netnih.gov While these findings establish the immunomodulatory capacity of NHDC on macrophages, its effects have not been directly studied within a tumor-specific model. However, the ability to suppress pro-inflammatory cytokines like TNF-α and IL-6, which are critical in the tumor microenvironment, suggests a potential mechanism by which NHDC could influence cancer-related inflammation. researchgate.netnih.gov
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| Neothis compound (NHDC) | Macrophage and Adipocyte Cultures | Exerted an anti-inflammatory effect, significantly reducing TNF-α and IL-6 levels. | researchgate.netnih.gov |
| Neothis compound (NHDC) | LPS-stimulated RAW 264.7 Macrophages | Reduced secretion of pro-inflammatory cytokines IL-6 and TNF-α. | worldscientific.com |
| Neothis compound (NHDC) | M2-polarized, bone-marrow-derived macrophages from high-fat diet mice | Increased secretion of the anti-inflammatory cytokine IL-10. | researchgate.netnih.gov |
There is currently a lack of direct scientific evidence detailing the impact of this compound on cell cycle progression and apoptosis in cancer cells. However, its precursor, neohesperidin, has been shown to possess such activities. Studies on human osteosarcoma cell lines (SJSA and HOS) found that neohesperidin could inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest at the G2/M phase. nih.govjst.go.jp The mechanism for these effects was linked to the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway. nih.govjst.go.jp Another dihydrochalcone derivative, 4′,6′-dihydroxy-2′,4-dimethoxy-5′-(2″-hydroxybenzyl)dihydrochalcone, has also been reported to induce apoptosis in breast cancer cells through intrinsic, extrinsic, and endoplasmic reticulum stress pathways. These findings in structurally related compounds suggest that the dihydrochalcone chemical scaffold has the potential for anti-cancer activity, although specific research on this compound is needed.
This compound has been identified as a modulator of hormonal pathways, particularly those related to estrogen. A molecular docking study investigating the binding capacity of various ligands to the estrogen receptor alpha (ER-α) across different species found that neothis compound (NHDC) was a notable antagonist. rsc.org Specifically, it was ranked as the best inhibitor for dog ER-α and also demonstrated binding affinity for human and cat ER-α. rsc.org
This potential for hormonal modulation is further supported by in vivo network pharmacology research. encyclopedia.pubnih.gov Analysis of the metabolic products of NHDC in rats identified that the targets of these metabolites were significantly involved in pathways such as steroid hormone biosynthesis and ovarian steroidogenesis. encyclopedia.pubnih.gov This suggests that upon ingestion and metabolism, NHDC may influence the body's hormonal balance. encyclopedia.pub
Gut Microbiota Modulation and Metabolite Release
This compound is subject to significant metabolism by the human intestinal microbiota. In vitro studies using human fecal slurries have shown that neothis compound (NHDC) is not absorbed intact but is progressively broken down by gut bacteria. nih.gov The initial step in its transformation is deglycosylation, where the sugar moiety is cleaved off. nih.gov This process first yields hesperetin dihydrochalcone 4'-β-D-glucoside, which is then further converted to the aglycone, hesperetin dihydrochalcone. nih.gov
Subsequently, the hesperetin dihydrochalcone aglycone is hydrolyzed, breaking the chalcone structure. nih.gov This cleavage results in the formation of smaller phenolic acid metabolites, primarily 3-(3-hydroxy-4-methoxyphenyl)propionic acid. nih.gov Phloroglucinol is also a probable product of this hydrolysis. nih.gov Specific intestinal bacteria have been identified as key players in this metabolic process. Eubacterium ramulus is capable of converting hesperetin dihydrochalcone 4'-β-D-glucoside to hesperetin dihydrochalcone and further to 3-(3-hydroxy-4-methoxyphenyl)propionic acid. nih.gov Both Eubacterium ramulus and Clostridium orbiscindens can cleave hesperetin dihydrochalcone into the final propionic acid metabolite. nih.gov Furthermore, research in piglets has shown that dietary supplementation with NHDC can modulate the gut microbiota, leading to an increased content of Lactobacillus in cecal samples. nih.gov
| Parent Compound | Metabolic Step | Resulting Metabolite | Responsible Bacteria (if identified) | Reference |
|---|---|---|---|---|
| Neothis compound | Deglycosylation | Hesperetin dihydrochalcone 4'-β-D-glucoside | Human fecal microbiota | nih.gov |
| Hesperetin dihydrochalcone 4'-β-D-glucoside | Deglycosylation | Hesperetin dihydrochalcone (aglycone) | Eubacterium ramulus | nih.gov |
| Hesperetin dihydrochalcone | Hydrolysis | 3-(3-hydroxy-4-methoxyphenyl)propionic acid | Eubacterium ramulus, Clostridium orbiscindens | nih.gov |
| Hesperetin dihydrochalcone | Hydrolysis | Phloroglucinol (probable) | Human fecal microbiota | nih.gov |
Influence on Composition or Functionality
Upon reaching the colon, this compound and its precursors, such as neothis compound, are metabolized by intestinal bacteria. researchgate.netnih.gov This biotransformation is essential for their absorption and biological activity. mdpi.com Human fecal slurries have been shown in vitro to convert neothis compound into transient intermediates, including hesperetin dihydrochalcone 4'-β-D-glucoside and its aglycone, hesperetin dihydrochalcone. acs.org The microbiota further degrades these compounds into smaller phenolic acids, such as 3-(3-hydroxy-4-methoxyphenyl)propionic acid or 3-(3,4-dihydroxyphenyl)propionic acid. acs.org
Inhibition of Harmful Bacteria Growth
This compound and its metabolites exhibit antimicrobial properties against a range of pathogenic bacteria. researchgate.net The aglycone form, hesperetin, is particularly effective. researchgate.net The mechanism of action involves processes such as the disruption of bacterial membranes and the inactivation of microbial enzymes. researchgate.net
Studies have documented inhibitory effects against various Gram-positive and Gram-negative bacteria. wisdomlib.org Flavonols like hesperidin have been shown to be active inhibitors against Gram-negative bacteria including Prevotella spp., Porphyromonas gingivalis, Fusobacterium nucleatum, Escherichia coli, Pseudomonas aeruginosa, and Clostridium spp. mdpi.com They also inhibit some Gram-positive bacteria, such as Staphylococcus aureus. mdpi.com Research on hesperetin dihydrochalcone specifically has shown it to have antibacterial capabilities against P. gingivalis, causing observable shrinkage of bacterial cells and leakage of cellular contents. mdpi.com The antimicrobial effects of metabolites like ferulic acid and caffeic acid, which can be formed from the degradation of citrus flavanones, have also been reported against strains like E. coli. nih.gov
Increase in Beneficial Bacteria Abundance
Beyond inhibiting pathogens, this compound and related compounds can selectively promote the growth of beneficial bacteria, acting as a potential prebiotic. nih.govnih.gov The administration of hesperidin, the precursor to this compound, has been shown to increase the abundance of beneficial genera such as Lactobacillus and Bifidobacterium. mdpi.comnih.govnih.gov Similarly, neothis compound has been found to increase the population of Lactobacillus genera. researchgate.net
Table 1: Influence of this compound and Related Compounds on Gut Microbiota
| Bacterial Genus/Species | Effect | Compound Studied | Source(s) |
|---|---|---|---|
| Lactobacillus spp. | Increase | Hesperidin, Neothis compound | nih.gov, researchgate.net |
| Bifidobacterium spp. | Increase | Hesperidin | nih.gov, mdpi.com, nih.gov |
| Roseburia | Increase | Hesperidin-rich Citrus Extract | nutraingredients-usa.com |
| Eubacterium ramulus | Increase | Hesperidin-rich Citrus Extract | nutraingredients-usa.com |
| Bacteroides eggerthii | Increase | Hesperidin-rich Citrus Extract | nutraingredients-usa.com |
| Staphylococcus spp. | Increase | Hesperidin | nih.gov |
| Porphyromonas gingivalis | Inhibition | Hesperetin Dihydrochalcone | mdpi.com |
| E. coli | Inhibition | Hesperidin, Metabolites | mdpi.com, nih.gov |
| Clostridium spp. | Inhibition | Hesperidin | mdpi.com |
| C. coccoides/E. rectale | Decrease | Hesperidin | nih.gov |
Protein Interactions (Non-Enzymatic)
This compound can engage in non-enzymatic interactions with proteins, influencing their structural and functional properties, particularly in food systems.
Influence on Gelation Properties of Proteins (e.g., Pork Myofibrillar Protein)
The addition of dihydrochalcone sweeteners can significantly alter the gelation properties of proteins like pork myofibrillar protein (MP). nih.gov Research using neomethyl this compound (NHDC), a related compound, demonstrated that its effect is dependent on factors such as concentration and the ionic environment. nih.govmedsci.cn At a low salt concentration (0.2 M NaCl), the addition of NHDC did not cause obvious changes to the cooking loss or strength of the MP gels. nih.gov However, at a higher salt concentration (0.6 M NaCl), which causes the protein structure to expand, high concentrations of NHDC (50-100 µM/g) led to a remarkable increase in cooking loss and a decrease in the strength of the MP gels. nih.gov This indicates that the interaction under these conditions is detrimental to the formation of a stable and robust protein gel network. nih.govscienceopen.com
Mechanisms of Protein Aggregation
The negative impact on gelation is attributed to the formation of protein aggregates induced by the interaction between the dihydrochalcone and the protein. nih.gov At higher salt concentrations, the myofibrillar proteins unfold and expand, which enhances their interaction with NHDC. nih.gov This enhanced interaction leads to the aggregation of MP, a phenomenon confirmed by an observed increase in particle size and a reduction in protein solubility. nih.govcolab.ws These aggregates are detrimental to the gelling process because they disrupt the formation of a continuous and well-ordered three-dimensional gel network. nih.gov Instead of orderly cross-linking, the proteins form disordered agglomerations that are unable to effectively trap water, leading to poor gel strength and high cooking loss. nih.gov
Analysis of Hydrophobic Interactions and Disulfide Bonds Crosslinking
The formation of a stable protein gel relies on a balance of molecular forces, including hydrophobic interactions and the formation of disulfide bond crosslinks. jst.go.jp The protein aggregates induced by this compound interfere with these critical interactions. nih.gov Research has shown that the presence of these aggregates impedes both hydrophobic interactions and the crosslinking of disulfide bonds during the gelation process. nih.govcolab.ws
Molecular docking simulations and spectroscopic analyses of flavonoids, including hesperidin derivatives, with various proteins like whey protein and MP have consistently highlighted hydrophobic interactions as the primary binding force. nih.govmdpi.comfrontiersin.org These compounds often insert themselves into hydrophobic cavities within the protein structure. mdpi.comfrontiersin.org While this binding can sometimes be beneficial, in the case of MP gelation with NHDC, the resulting aggregation physically obstructs the sites where protein-protein hydrophobic interactions and disulfide bond formation would normally occur to build the gel matrix. nih.gov Disulfide bonds, which are covalent crosslinks between cysteine residues, are crucial for stabilizing the protein network; their inhibition further weakens the final gel structure. nih.govmdpi.comnih.gov
Table 2: Effect of Neomethyl this compound (NHDC) on Pork Myofibrillar Protein (MP) Gel Properties at 0.6 M NaCl
| Parameter | Effect of High-Dose NHDC | Underlying Mechanism | Source(s) |
|---|---|---|---|
| Gel Strength | Decreased | Formation of MP aggregates impedes proper network formation. | nih.gov |
| Cooking Loss | Increased | Poor gel network cannot effectively trap water. | nih.gov |
| Protein Solubility | Reduced | Enhanced interaction between NHDC and expanded MP leads to aggregation. | nih.gov |
| Particle Size | Increased | Aggregation of MP molecules. | nih.gov |
| Hydrophobic Interactions | Impeded | Aggregates block sites for protein-protein hydrophobic interactions. | nih.gov |
| Disulfide Bonds | Impeded | Aggregates prevent necessary covalent crosslinking between proteins. | nih.gov |
Table of Mentioned Compounds
Structure Activity Relationship Sar Studies
SAR for Antioxidant Activity
The antioxidant capacity of hesperidin (B1673128) dihydrochalcone (B1670589) and related compounds is determined by several key structural features. Comparative studies involving similar dihydrochalcones, such as naringin (B1676962) dihydrochalcone, phloretin (B1677691), phloridzin, and trilobatin (B1683250), have provided a detailed understanding of these relationships. researchgate.netnih.govmdpi.comnih.gov
Research indicates that hesperidin dihydrochalcone exerts its antioxidant effects through multiple redox-based mechanisms. researchgate.netnih.gov These include Electron Transfer (ET), Hydrogen Atom Transfer (HAT), and Radical Adduct Formation (RAF). researchgate.netnih.govnih.gov In ET and HAT pathways, the phenolic hydroxyl (-OH) groups on the molecule donate an electron or a hydrogen atom to neutralize free radicals. nih.govnih.gov The resulting phenoxy radical is stabilized by conjugation, which is crucial for the antioxidant reactivity. nih.gov
The RAF pathway involves the formation of a covalent bond between the dihydrochalcone and a radical species. nih.gov Analysis of reaction products has shown that neohesperidin (B1678168) dihydrochalcone can form a dimer (neothis compound-neothis compound), indicating it participates in RAF. researchgate.netmdpi.comnih.gov This contrasts with other dihydrochalcones like phloretin and trilobatin, which can form both adducts with radicals and dimers. mdpi.comnih.gov
Specific substitutions on the aromatic rings significantly influence antioxidant potential. A key structural difference between neothis compound and naringin dihydrochalcone is the presence of an additional methoxy (B1213986) (–OCH3) group on the B-ring of neothis compound. nih.gov This methoxylation at the ortho position to a hydroxyl group enhances the antioxidant capacity. researchgate.netnih.govnih.gov
In multiple antioxidant assays, neothis compound consistently demonstrates higher activity than naringin dihydrochalcone. nih.govmdpi.comnih.gov This enhancement is attributed to the electron-donating nature of the methoxy group, which increases the electron density of the benzene (B151609) ring through p-π conjugation, thereby improving the molecule's ability to participate in ET and HAT reactions. researchgate.netnih.govmdpi.com The suppression of antioxidant activity by O-methylation can also occur due to steric effects that disrupt molecular planarity. mdpi.com
Glycosylation, the attachment of sugar moieties to the flavonoid backbone, generally diminishes antioxidant activity. mdpi.comscielo.org This reduction is due to two primary factors. Firstly, glycosylation blocks phenolic hydroxyl groups, which are the primary sites for radical scavenging. nih.govscielo.org Secondly, the bulky sugar group can create steric hindrance, which impedes the molecule's ability to form radical adducts (RAF potential). researchgate.netnih.govnih.gov
Studies comparing the aglycone phloretin to its glycosylated forms, phloridzin and trilobatin, clearly show that phloretin has a higher antioxidant capacity. nih.govnih.gov The specific position of glycosylation also matters; trilobatin (glycosylated at 4'-OH) shows greater antioxidant ability than its isomer phloridzin (glycosylated at 2'-OH). nih.govmdpi.com This demonstrates that the availability and position of free hydroxyl groups are critical for antioxidant efficacy.
The arrangement of hydroxyl groups on the A-ring is a significant determinant of antioxidant activity. Dihydrochalcones featuring a 2′,6′-di-OH moiety exhibit higher Electron Transfer (ET) and Hydrogen Atom Transfer (HAT) activities compared to those with a 2′,4′-di-OH moiety. researchgate.netnih.govnih.gov This increased activity is due to the ability of the 2′,6′-dihydroxy structure to achieve wider resonance with the adjacent keto group upon radical formation, leading to a more stable phenoxy radical. researchgate.netnih.gov
SAR for Trypanocidal Activity
Recent studies have highlighted the potential of neothis compound as a trypanocidal agent, with its activity being highly dependent on its structure. imrpress.comwisdomlib.org A direct comparison with the structurally related flavanone (B1672756) glycoside, hesperidin, reveals a stark difference in efficacy. Neothis compound demonstrates significant, broad-spectrum activity against various Trypanosoma species, whereas hesperidin shows no antitrypanosomal effects. imrpress.comwisdomlib.orgscialert.net
This finding strongly suggests that the open dihydrochalcone chain structure is essential for its trypanocidal properties, in contrast to the closed heterocyclic C-ring of the flavanone structure found in hesperidin. Molecular docking studies propose that neothis compound can bind to Trypanosoma brucei Dihydrofolate Reductase (TbDHFR), a potential target for its mechanism of action. wisdomlib.org Further research into analogues of neothis compound is recommended to explore and potentially enhance its activity against protozoan infections. imrpress.com
Table 1: Relative Antioxidant Activity of Dihydrochalcones This table illustrates the comparative antioxidant power observed in various assays.
| Comparison Pair | Higher Activity | Lower Activity | Structural Reason | Citation |
|---|---|---|---|---|
| Effect of Methoxylation | Neothis compound | Naringin Dihydrochalcone | The –OCH3 group in Neothis compound enhances activity via p-π conjugation. | researchgate.netnih.gov |
| Effect of Glycosylation | Phloretin (aglycone) | Phloridzin (glycoside) | Glycosylation of the 2'-OH group reduces the number of active hydroxyl groups and creates steric hindrance. | nih.govnih.gov |
| Effect of Glycosylation Site | Trilobatin (4'-OH glycoside) | Phloridzin (2'-OH glycoside) | The position of the sugar moiety significantly impacts antioxidant capacity, likely due to effects on resonance and intramolecular hydrogen bonding. | nih.govmdpi.com |
Data derived from ferric-reducing antioxidant power (FRAP), DPPH•-scavenging, ABTS•⁺-scavenging, and superoxide (B77818) radical (•O2⁻)-scavenging assays.
Table 2: Trypanocidal Activity of Neothis compound This table shows the 50% inhibitory concentration (IC50) of neothis compound against various Trypanosoma species.
| Trypanosoma Species | IC50 (µg/mL) |
|---|---|
| T. b. gambiense IL1922 | 8.88 ± 3.84 |
| T. b. rhodesiense IL1501 | Not specified, but >98.8% inhibition at 25 µg/mL |
| T. b. brucei GUT at 3.1 | Not specified, but >98.8% inhibition at 25 µg/mL |
| T. evansi Tansui | Not specified, but >98.8% inhibition at 25 µg/mL |
| T. equiperdum IVM-t1 | Not specified, but >98.8% inhibition at 25 µg/mL |
| T. congolense IL3000 | 22.53 ± 2.3 |
Data from in vitro cell viability assays. imrpress.comwisdomlib.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Neothis compound |
| Hesperidin |
| Naringin dihydrochalcone |
| Phloretin |
| Phloridzin |
| Trilobatin |
SAR for Other Biological Activities (e.g., related to structural modifications for improved properties, without explicit reference to taste qualities)
The structure-activity relationship (SAR) of this compound and its derivatives extends beyond taste modulation to various other biological activities, primarily antioxidant and anti-inflammatory effects. Research into the structural modifications of the dihydrochalcone backbone has revealed key chemical features that govern its pharmacological potential. These studies typically involve altering the substitution patterns on the A and B rings, as well as modifying the glycosidic moieties, to understand their impact on bioactivity.
Detailed research has established that the antioxidant capacity of dihydrochalcones is closely linked to specific structural elements. mdpi.com The presence of hydroxyl (-OH) groups, their positions on the aromatic rings, and the nature of any attached sugar units are critical determinants of activity. mdpi.comnih.gov Similarly, the anti-inflammatory properties of these compounds can be enhanced or diminished by targeted chemical modifications. mdpi.comnih.gov
Influence of Glycosylation
The sugar portion of the molecule significantly influences its biological properties. Studies comparing glycosylated and non-glycosylated dihydrochalcones, or those with different sugar units, have provided valuable SAR insights.
Deglycosylation and Antioxidant Activity : The removal of specific sugar units can enhance antioxidant effects. For instance, the enzymatic removal of the rhamnosyl group from neothis compound yields products like hesperetin (B1673127) dihydrochalcone-7-O-glucoside and trilobatin. researchgate.netoup.com These monoglycosylated derivatives have demonstrated a significant improvement in antioxidant activity when assessed by DPPH, FRAP, and ORAC methods. researchgate.net Glycosylation of a hydroxyl group can reduce its potential for electron transfer (ET) and hydrogen atom transfer (HAT), which are key mechanisms for antioxidant action. mdpi.com
Anti-inflammatory Activity : The nature of the disaccharide moiety also affects anti-inflammatory potential. In a comparison between hesperidin and neohesperidin, which differ in their sugar linkage, hesperidin showed greater anti-inflammatory activity, suggesting the sugar structure influences this biological effect. mdpi.com
Influence of Hydroxyl and Methoxy Groups
The substitution pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on the A and B rings is a primary factor governing the bioactivity of this compound and its analogs.
Antioxidant Activity : The antioxidant action of dihydrochalcones is largely attributed to their ability to donate a hydrogen atom or an electron. The methoxy group on the B-ring of this compound plays a crucial role. Methoxylation at the ortho-position to a hydroxyl group enhances both ET and HAT potential, likely through p-π conjugation, thereby increasing antioxidant capacity. mdpi.com In a comparison of five dihydrochalcones, neothis compound showed greater antioxidant activity than naringin dihydrochalcone, a difference attributed to the presence of the -OCH3 group on the former. mdpi.com Furthermore, research on methyl hesperidin suggests its methoxy group can form hydrogen bonds that increase the freedom of a phenyl hydroxyl group, resulting in higher antioxidant capacity compared to other hesperidin analogs. mdpi.com
Anti-inflammatory Activity : Specific substitution patterns are critical for anti-inflammatory effects. SAR studies aimed at identifying inhibitors of interleukin-8 (IL-8) release found that a 2,4,6-trihydroxy substitution on the A-ring combined with a vanilloyl (4-hydroxy-3-methoxy) pattern on the B-ring was the most effective configuration. mdpi.com The compound 2′,4,4′,6′-tetrahydroxy 3-methoxydihydrochalcone was identified as the most potent in this regard. mdpi.com This highlights the importance of both the number and position of hydroxyl groups and the presence of a methoxy group for optimizing anti-inflammatory action.
The following table summarizes the key structure-activity relationships for the biological activities of this compound and related compounds.
Future Research Directions and Open Questions
Elucidation of Underexplored Mechanisms of Action
The current understanding of how Hesperidin (B1673128) Dihydrochalcone (B1670589) exerts its biological effects is still developing. While its role as a sweetener is established, the broader mechanisms behind its other reported activities, such as antioxidant and anti-inflammatory effects, require more detailed investigation. nih.govmdpi.com Future studies are needed to clarify its interactions with cellular signaling pathways beyond taste reception. For instance, while its precursor, Neohesperidin (B1678168) Dihydrochalcone (NHDC), and its metabolite, dihydrocaffeic acid (DHCA), have been shown to modulate inflammatory responses in macrophages and adipocytes, the specific molecular targets of HDC itself are less clear. nih.gov Research should focus on identifying the precise receptors, enzymes, and transcription factors that HDC interacts with to mediate its effects. Uncovering these pathways could reveal novel therapeutic applications for conditions associated with oxidative stress and inflammation. nih.govacs.org
Further Investigation of Pharmacokinetic Parameters, Bioavailability, and Metabolites
A critical area for future research is the comprehensive characterization of Hesperidin Dihydrochalcone's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). vulcanchem.com While studies have been conducted on its precursor, hesperidin, revealing low bioavailability and significant interindividual variability due to gut microbiota, specific data for HDC is less abundant. nih.govnih.govcitrusbr.com It is known that NHDC is metabolized by gut microbiota to HDC, which can then trap reactive carbonyl species like 4-hydroxynonenal (B163490) (4-HNE). nih.govacs.org However, the full spectrum of HDC metabolites and their own biological activities are not yet fully understood. mdpi.com
Future investigations should aim to:
Determine the absolute bioavailability of orally administered HDC.
Identify and quantify all major metabolites of HDC in humans.
Assess the impact of individual differences in gut microbiota on HDC metabolism and bioavailability.
Compare the pharmacokinetic profiles of HDC with its parent compounds, hesperidin and neothis compound. nih.govsemanticscholar.org
| Compound | Key Pharmacokinetic Findings | Source |
|---|---|---|
| Hesperidin | Low bioavailability, with high interindividual variability. Micronization and the presence of the 2S-diastereoisomer can increase bioavailability. | nih.govnih.govcitrusbr.com |
| Neothis compound (NHDC) | Low rate of metabolism, with over 90% of a labeled dose excreted in urine in rats. Metabolized to Hesperetin (B1673127) Dihydrochalcone (HDC) by gut microbiota. | acs.orgmdpi.com |
| Hesperetin | Higher relative bioavailability compared to hesperidin. | nih.gov |
Development of Enhanced Derivatives through Chemical Modification and Structural Optimization
Chemical modification and structural optimization of the this compound molecule present a promising avenue for enhancing its properties. imrpress.com By making targeted changes to its structure, researchers could potentially improve its sweetness potency, reduce any lingering aftertaste, increase its stability, and enhance its biological activities. karger.com Structure-activity relationship (SAR) studies are fundamental in this endeavor, as they help to identify which parts of the molecule are crucial for its desired effects. oncodesign-services.com For example, modifications could be aimed at increasing its potency to the nanomolar level for certain biological activities, making it more suitable for in vivo applications. imrpress.com This could involve strategies like glycosylation or methoxylation at specific positions, which have been shown to influence the antioxidant potential of similar dihydrochalcones. researchgate.net
Exploration of Novel Biotransformation Pathways and Catalytic Systems
The current production of this compound often involves chemical synthesis. vulcanchem.com However, there is growing interest in developing more sustainable and efficient biocatalytic and biotransformation pathways. nih.gov Future research could focus on discovering and engineering novel enzymes and microbial systems capable of producing HDC from renewable feedstocks, such as hesperidin extracted from citrus peels. researchgate.net For instance, recent research has demonstrated the use of yeast-mediated hydrogenation and whole-cell catalytic hydrolysis to synthesize and modify dihydrochalcones. nih.gov The development of immobilized enzyme systems, such as rhamnosidase on a magnetic support, also offers a reusable and efficient method for producing precursors to dihydrochalcones. nih.gov Exploring these green chemistry approaches could lead to more cost-effective and environmentally friendly production methods.
Integration of Multi-Omics Approaches in Mechanistic Studies
To gain a comprehensive understanding of the biological effects of this compound, future research should integrate multi-omics approaches. tesisenred.net This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or organisms exposed to HDC. researchgate.netbiorxiv.org Such an approach can provide a systems-level view of the molecular changes induced by the compound, revealing complex interactions and regulatory networks that might be missed by single-omics studies. embopress.org For example, combining transcriptomics with proteomics and metabolomics could elucidate how HDC influences gene expression, protein activity, and metabolic pathways related to its anti-inflammatory and antioxidant effects. tesisenred.net This data-rich approach can help generate new mechanistic hypotheses and identify novel biomarkers of HDC's activity.
Application of Computational Chemistry and Molecular Modeling to Predict Interactions and SAR
Computational chemistry and molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions of this compound at a molecular level. frontiersin.orgsemanticscholar.org These methods can be used to predict how HDC binds to specific protein targets, such as taste receptors or enzymes involved in inflammatory pathways. nih.govresearchgate.net For example, molecular docking studies have been used to investigate the binding of neothis compound to the human sweet taste receptor and to potential viral targets. nih.govresearchgate.netresearchgate.net
Future computational studies on HDC could focus on:
Predicting its binding affinity and mode of interaction with a wider range of biological targets.
Performing virtual screening of HDC derivatives to identify candidates with improved activity.
Developing quantitative structure-activity relationship (QSAR) models to guide the design of new, more potent analogues. mdpi.comnih.gov
Using molecular dynamics simulations to understand the conformational changes and stability of HDC-protein complexes. researchgate.net
| Compound | Computational Method | Key Findings/Research Goal | Source |
|---|---|---|---|
| Neothis compound | Molecular Docking, Molecular Dynamics | Identified binding pocket in the human sweet taste receptor (TAS1R3). Predicted binding affinity to SARS-CoV-2 helicase. | nih.govresearchgate.netresearchgate.net |
| Hesperidin | Molecular Docking, Network Pharmacology | Investigated potential mechanisms for alleviating chemotherapy-induced diarrhea by binding to targets like AKT1 and CASP3. | nih.gov |
| Citrus Flavonoids (including NHDC) | Molecular Docking, ADME calculation | Classified flavonoids as strong or weak agonists of the Keap1-Nrf2 antioxidant pathway. | frontiersin.orgsemanticscholar.org |
Q & A
Q. What analytical methods are recommended for separating and quantifying hesperidin dihydrochalcone in complex matrices?
A high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been optimized for separating this compound from structurally similar flavonoids (e.g., hesperidin, neohesperidin). Key parameters include:
- Mobile phase : 99% acetonitrile and 0.1% formic acid in gradient elution.
- Column : C18 reversed-phase column at 35°C.
- Sensitivity : LOD ≤ 0.84 µg/mL, LOQ ≤ 2.84 µg/mL.
- Precision : RSD ≤ 4.6% for intra-day and inter-day reproducibility.
This method is validated for recovery rates (88–130%) and linearity (r > 0.99) in citrus extracts .
Q. How does the molecular structure of this compound influence its physicochemical properties?
Computational studies reveal:
- Volume : 671.85 ų (larger than hesperetin and naringenin).
- Surface area : Total = 575.99 Ų (positively charged regions = 299.83 Ų; negatively charged = 276.17 Ų).
- Energy parameters : Minimum energy = -50.35 kcal/mol; maximum = 59.52 kcal/mol.
These properties impact solubility, binding affinity, and interactions with biological targets like antioxidant responsive elements .
Q. What preliminary evidence supports this compound’s safety in biological models?
Toxicological screenings indicate:
- No mutagenicity : Negative Ames test, in vitro micronucleus assays, and gentox alerts.
- No carcinogenicity : No DNA binding alerts via OECD or OASIS frameworks.
- Protein binding : No covalent interactions with DNA/proteins in vivo.
These findings support its use in cellular and animal studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antioxidant vs. pro-oxidant effects of this compound?
Discrepancies arise from experimental variables:
- Concentration dependence : Low doses (≤50 µM) activate Nrf2-mediated antioxidant pathways, while high doses (>100 µM) induce oxidative stress via quinone formation.
- Model specificity : In vitro scavenging of hypochlorous acid (IC₅₀ = 12 µM) contrasts with in vivo lipid peroxidation effects.
Recommendations:
Q. What experimental designs are critical for elucidating this compound’s modulation of the PI3K/AKT/mTOR pathway?
Key considerations include:
- In vitro models : Use 3T3-L1 adipocytes or HepG2 cells treated with 10–100 µM compound for 24–48 hours. Monitor lipid accumulation via Oil Red O staining.
- In vivo models : Administer 50–200 mg/kg/day orally in high-fat diet-induced obese mice. Validate via Western blot (p-AKT/AKT ratio, mTOR phosphorylation).
- Controls : Co-treatment with PI3K inhibitors (e.g., LY294002) to confirm pathway specificity .
Q. How does this compound’s glycosylation pattern affect its bioactivity and metabolic stability?
Structural comparisons with analogs reveal:
- Glucosylation at C-7' : Enhances solubility (logP = -1.2 vs. -0.8 for aglycone) and delays hepatic metabolism.
- Hydrolysis resistance : Stable in simulated gastric fluid (pH 2.0, 2 h) but degrades in intestinal microbiota (β-glucosidase-mediated cleavage).
Synthetic modifications (e.g., O-methylation) improve oral bioavailability by 40% in pharmacokinetic studies .
Q. What molecular dynamics (MD) approaches are suitable for studying this compound’s interactions with nuclear receptors?
Recommended protocols:
- Docking : Use AutoDock Vina with PPARγ (PDB: 3DZY) or NF-κB (PDB: 1SVC) structures.
- Simulations : Run 100-ns MD simulations in GROMACS with CHARMM36 forcefield. Analyze binding free energy (MM-PBSA) and hydrogen bond persistence.
- Validation : Compare with mutagenesis data (e.g., PPARγ L268A mutant reduces binding affinity by 60%) .
Methodological Challenges
Q. How can researchers address variability in antimicrobial activity data across bacterial strains?
Factors to optimize:
- Strain selection : Prioritize Gram-positive (e.g., S. aureus) over Gram-negative (e.g., E. coli) due to outer membrane permeability barriers.
- Synergy assays : Combine with efflux pump inhibitors (e.g., PAβN) to enhance MIC values from 512 µg/mL to 64 µg/mL.
- Biofilm models : Use Calgary biofilm devices to assess sub-MIC anti-quorum sensing effects .
Q. What strategies mitigate batch-to-batch variability in this compound isolation from citrus byproducts?
Standardize extraction protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
